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  • Product: 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene
  • CAS: 731802-21-4

Core Science & Biosynthesis

Foundational

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene chemical structure and properties

An In-depth Technical Guide to 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene Abstract: This document provides a comprehensive technical overview of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene (CAS No. 731802-21...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

Abstract: This document provides a comprehensive technical overview of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene (CAS No. 731802-21-4), a substituted aromatic ether. While specific experimental data for this compound is limited in public literature, this guide synthesizes available information and established chemical principles to detail its structure, properties, a robust synthesis protocol, and potential applications. As a functionalized derivative of carvacrol, this molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science research. The presence of a terminal bromine atom provides a versatile reactive handle for further molecular elaboration. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Structure

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is an aromatic compound characterized by a carvacrol core structure functionalized with a 2-bromoethoxy group via an ether linkage.

  • IUPAC Name: 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

  • CAS Number: 731802-21-4

  • Molecular Formula: C₁₂H₁₇BrO[1]

  • Molecular Weight: 257.17 g/mol [1]

The structural arrangement of the molecule is depicted below.

Caption: Chemical structure of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

Physicochemical Properties

Detailed experimental data for this specific compound are not widely published. The properties listed below are based on its chemical structure and data from analogous compounds.

PropertyValueSource
Molecular Weight 257.17 g/mol [1]
Molecular Formula C₁₂H₁₇BrO[1]
Physical State Expected to be a liquid or low-melting solid at room temperature.Inferred
Boiling Point Not experimentally determined. Expected to be >250 °C.Inferred from similar structures.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.Inferred
Appearance Likely a colorless to pale yellow oil.Inferred

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound is via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method involves the reaction of a phenoxide with an alkyl halide. The proposed protocol below utilizes the readily available phenol, carvacrol, and 1,2-dibromoethane.

Reaction Scheme: Carvacrol (4-hydroxy-2-methyl-1-(propan-2-yl)benzene) is deprotonated by a mild base to form a potassium phenoxide intermediate, which then acts as a nucleophile, attacking one of the carbon atoms in 1,2-dibromoethane in an Sₙ2 reaction.

synthesis_workflow start Combine Carvacrol, K₂CO₃, and excess 1,2-Dibromoethane in Acetone reflux Heat mixture to reflux (approx. 56°C) for 12-24h start->reflux Reaction workup1 Cool to RT. Filter to remove inorganic salts. reflux->workup1 Completion workup2 Evaporate Acetone under reduced pressure workup1->workup2 extraction Dissolve residue in Ethyl Acetate. Wash with 1M NaOH (aq) then Brine. workup2->extraction Aqueous Work-up drying Dry organic layer over anhydrous Na₂SO₄ extraction->drying purification Concentrate and purify via silica gel column chromatography drying->purification Isolation product 4-(2-Bromoethoxy)-2-methyl- 1-(propan-2-yl)benzene purification->product Final Product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Methodology

Materials:

  • Carvacrol (4-hydroxy-2-methyl-1-(propan-2-yl)benzene)

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carvacrol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

  • Reagent Addition: While stirring, add 1,2-dibromoethane (3.0-5.0 eq.). Using a significant excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash with 1M NaOH solution (to remove any unreacted carvacrol), followed by a wash with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of hexanes and ethyl acetate, to isolate the pure 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

Causality and Experimental Choices:

  • Base Selection: Potassium carbonate is a suitable base for this reaction; it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.[2][3][4]

  • Solvent Choice: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.[4]

  • Excess Dihalide: Using an excess of 1,2-dibromoethane favors the desired mono-alkylation product over the potential dimerization where a second molecule of carvacrol reacts with the product.

  • Aqueous Wash: The NaOH wash is a critical purification step to remove the acidic starting material (unreacted carvacrol), simplifying the final chromatographic purification.

Spectral Data and Characterization (Predicted)

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods. The following are predicted spectral characteristics:

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Expect 3 distinct signals in the aromatic region (~6.7-7.2 ppm).

    • Isopropyl Group: A septet for the CH proton (~3.0-3.3 ppm) and a doublet for the two CH₃ groups (~1.2 ppm).

    • Methyl Group: A singlet for the aromatic CH₃ group (~2.2 ppm).

    • Bromoethoxy Group: Two triplets are expected. The methylene group adjacent to the oxygen (-O-CH₂-) would appear around 4.2 ppm, while the methylene group adjacent to the bromine (-CH₂-Br) would be further downfield, around 3.6 ppm.[5]

  • ¹³C NMR Spectroscopy: Expect 10-12 distinct signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom.

    • Expect two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity (approximately 1:1 ratio) at m/z values corresponding to the molecular weight (256 and 258, for ⁷⁹Br and ⁸¹Br isotopes, respectively).[6][7]

  • Infrared (IR) Spectroscopy:

    • C-H stretching (sp³): ~2850-3000 cm⁻¹

    • C-H stretching (sp²): ~3000-3100 cm⁻¹

    • C=C stretching (aromatic): ~1500-1600 cm⁻¹

    • C-O-C stretching (ether): A strong band around 1250 cm⁻¹

    • C-Br stretching: ~500-600 cm⁻¹

Applications in Research and Drug Development

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is primarily a synthetic intermediate or building block rather than an end-product. Its utility stems from the versatile reactivity of its functional groups.

  • Synthetic Handle: The terminal alkyl bromide is an excellent electrophile and a good leaving group. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, azides, thiols, and cyanides. This allows for the facile introduction of diverse functional groups and the extension of the molecular scaffold.

  • Linker Chemistry: The ethoxy portion can act as a short, flexible linker in the design of bivalent ligands or PROTACs, connecting a pharmacophore derived from the carvacrol core to another molecule of interest.

  • Foundation for Analogs: Aromatic compounds are foundational in medicinal chemistry.[8] This molecule serves as a pre-functionalized scaffold for building libraries of carvacrol derivatives for screening against various biological targets.

  • Role of Bromine in Drug Design: The incorporation of bromine into a potential drug candidate can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties.[9] While this compound itself is not a drug, it is a tool for introducing bromine into more complex structures. Derivatives of similar brominated phenols have been investigated for antibacterial and antiurease activities.[2][3][4]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following guidance is based on structurally related bromoalkoxy benzenes and general laboratory safety principles.

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.[10][11][12]

    • Causes skin irritation.[13]

    • Causes serious eye irritation.[10][13]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[11][14]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[14][15]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.[11][12]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11][12]

    • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][11][12]

References

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 4-(2-bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. ChemicalBook.
  • Batool T, Rasool N, Gull Y, et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • Rasool, N. et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
  • Benzene, (2-bromoethoxy)-. NIST WebBook.
  • A convenient method for the synthesis of (prop-2-ynyloxy)
  • Spectral Data Analysis: A Comparative Guide for 1,3-Dibromo-2-(4-bromophenoxy)
  • Benzene, (2-bromoethoxy)-. (2025). PubChem.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). BMC Chemistry.
  • PMR spectroscopy is most useful method for detection. SlideShare.
  • Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. (2023). Journal of Biochemical Technology.

Sources

Exploratory

An In-depth Technical Guide to 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, a halogenated aromatic ether derived f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, a halogenated aromatic ether derived from the naturally occurring monoterpenoid phenol, carvacrol. Due to its structural features—a reactive bromoethyl group appended to a biologically relevant carvacrol scaffold—this compound presents potential as a versatile intermediate in organic synthesis and a candidate for investigation in drug discovery programs. This document consolidates available information on its chemical identity, proposes a robust synthetic pathway based on established chemical principles, and extrapolates potential physicochemical and toxicological properties from closely related analogues. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Chemical Identity and Molecular Structure

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is a derivative of carvacrol, where the phenolic hydroxyl group has been etherified with a 2-bromoethyl moiety. This modification introduces a reactive alkyl bromide functionality, making it a valuable precursor for further chemical transformations.

Systematic Nomenclature and Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and regulatory compliance. The following table summarizes the key identifiers for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

IdentifierValueSource
CAS Number 731802-21-4[1]
IUPAC Name 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzeneN/A
Molecular Formula C₁₂H₁₇BrO
Molecular Weight 257.17 g/mol
Canonical SMILES CC1=C(C=C(C=C1)OCCBr)C(C)CN/A
InChI Key (Predicted)N/A

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is not extensively documented in the literature, its structure strongly suggests a straightforward synthesis via the Williamson ether synthesis . This venerable yet highly reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1]

Proposed Synthetic Pathway: Williamson Ether Synthesis

The logical precursors for this synthesis are carvacrol (2-methyl-5-(propan-2-yl)phenol) and 1,2-dibromoethane . The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Carvacrol Carvacrol (2-methyl-5-(propan-2-yl)phenol) Carvacrolate Carvacrolate Anion (Phenoxide) Carvacrol->Carvacrolate + Base Dibromoethane 1,2-Dibromoethane Target 4-(2-Bromoethoxy)-2-methyl-1- (propan-2-yl)benzene Dibromoethane->Target Base Base (e.g., K₂CO₃, NaH) Base->Carvacrolate Solvent Solvent (e.g., Acetone, DMF) Solvent->Carvacrolate Carvacrolate->Target + 1,2-Dibromoethane (SN2 reaction)

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established procedures for similar mono-alkylation of phenols with 1,2-dibromoethane.[2]

  • Deprotonation of Carvacrol:

    • To a solution of carvacrol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or dimethylformamide), add a base (1.5-3.0 eq). Anhydrous potassium carbonate is a common and effective choice.

    • Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the carvacrolate (phenoxide) anion. The formation of the phenoxide is crucial as it is a much stronger nucleophile than the parent phenol.

  • Nucleophilic Attack:

    • To the stirred suspension, add 1,2-dibromoethane (1.5-3.0 eq). The use of an excess of the dihalide favors the desired mono-alkylation and minimizes the formation of the bis-ether byproduct.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to overnight.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic base like potassium carbonate is preferred to deprotonate the phenol without competing in the subsequent SN2 reaction. Stronger bases like sodium hydride (NaH) can also be used for a more rapid and complete deprotonation.

  • Choice of Solvent: A polar aprotic solvent like acetone or DMF is ideal as it can dissolve the reactants and effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

  • Excess of 1,2-Dibromoethane: Using an excess of the electrophile helps to drive the reaction towards the mono-alkylated product and reduces the likelihood of a second substitution reaction where the newly formed ether acts as a nucleophile.

Physicochemical and Spectroscopic Characterization (Predicted)

Direct experimental data for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is not widely available. However, we can predict its properties and spectroscopic signatures based on its structure and data from analogous compounds. Computational tools can also provide estimations for certain physicochemical parameters.[3][4]

Predicted Physicochemical Properties
PropertyPredicted Value/RangeJustification
Appearance Colorless to pale yellow oilTypical for aromatic ethers of this molecular weight.
Boiling Point > 250 °CHigher than carvacrol (237 °C) due to increased molecular weight and van der Waals forces.
Density ~1.2 g/mLThe presence of the bromine atom significantly increases the density compared to carvacrol (~0.976 g/mL).
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, dichloromethane).The hydrophobic benzene ring and alkyl groups dominate the molecule's polarity.
LogP (Octanol/Water Partition Coefficient) 4.0 - 5.0Increased lipophilicity compared to carvacrol due to the bromoethyl ether group.
Predicted Spectroscopic Data

While a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data, these are not publicly accessible.[1] The following are predicted spectroscopic characteristics based on the molecule's structure.

3.2.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons (Ar-H): Expect signals in the range of δ 6.7-7.2 ppm. The substitution pattern will lead to a specific splitting pattern (likely doublets and a doublet of doublets).

  • Bromoethoxy Protons (-O-CH₂-CH₂-Br): Two triplets are expected. The methylene group attached to the oxygen (-O-CH₂) would be downfield (δ ~4.2-4.4 ppm) compared to the methylene group attached to the bromine (-CH₂-Br) (δ ~3.5-3.7 ppm), both showing coupling to each other.

  • Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (δ ~3.0-3.3 ppm) and a doublet for the two methyl groups (δ ~1.2 ppm).

  • Methyl Proton (Ar-CH₃): A singlet at δ ~2.2 ppm.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Aromatic Carbons: Signals in the δ 110-160 ppm region. The carbon attached to the ether oxygen will be the most downfield.

  • Bromoethoxy Carbons: The carbon attached to oxygen (-O-CH₂) will be around δ 68-70 ppm, while the carbon attached to bromine (-CH₂-Br) will be more upfield, around δ 30-35 ppm.

  • Isopropyl Carbons: The methine carbon will be around δ 25-30 ppm, and the methyl carbons will be around δ 22-25 ppm.

  • Methyl Carbon (Ar-CH₃): A signal around δ 15-20 ppm.

3.2.3. Mass Spectrometry (Predicted)

  • Molecular Ion Peak (M⁺): Expect to see a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 256 and 258, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation pathways would include the loss of the bromoethyl group, the ethyl bromide radical, and cleavage of the isopropyl group. A prominent peak at m/z 91 corresponding to a tropylium ion is also possible.

3.2.4. Infrared (IR) Spectroscopy (Predicted)

  • C-O-C Stretch (Ether): A strong absorption band around 1200-1250 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: A peak just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Potential Applications and Biological Relevance

While no specific applications for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene have been reported, its structure suggests several areas of potential utility.

Intermediate in Organic Synthesis

The presence of the reactive bromoethyl group makes this compound a valuable intermediate for introducing the carvacrol moiety into larger molecules. It can undergo nucleophilic substitution reactions with a variety of nucleophiles (e.g., amines, thiols, azides) to generate a library of carvacrol derivatives.

Diagram of Potential Synthetic Transformations:

G cluster_nucleophiles Nucleophiles cluster_products Potential Products Target 4-(2-Bromoethoxy)-2-methyl-1- (propan-2-yl)benzene AmineProduct Amino Ether Derivative Target->AmineProduct + R₂NH ThiolProduct Thioether Derivative Target->ThiolProduct + RSH AzideProduct Azido Ether Derivative Target->AzideProduct + NaN₃ Amine R₂NH (Amine) Thiol RSH (Thiol) Azide NaN₃ (Azide)

Sources

Foundational

An In-depth Technical Guide to the Physical Properties and Solubility of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted physical propert...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted physical properties and solubility profile of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, a substituted aromatic compound for which extensive experimental data is not yet prevalent in public literature. Recognizing this data gap, this document employs a predictive approach, grounding its estimations in the known physicochemical properties of structurally analogous compounds, including its direct phenolic precursor, 4-isopropyl-3-methylphenol, and related molecules like thymol and (2-bromoethoxy)benzene. The guide is structured to not only present these predicted values but also to equip researchers with the foundational experimental protocols necessary for their empirical validation. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical handbook for characterizing this and other novel chemical entities in a drug discovery and development context.

Introduction and Molecular Structure Overview

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is a poly-substituted aromatic ether. Its core structure is derived from 4-isopropyl-3-methylphenol, featuring an isopropyl group and a methyl group on the benzene ring. The phenolic hydroxyl is replaced by a 2-bromoethoxy group, which significantly influences the molecule's polarity, molecular weight, and steric profile. Understanding its physical properties is paramount for applications ranging from reaction chemistry and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug development.

Given the limited availability of direct experimental data, this guide synthesizes information from closely related analogs to provide robust predictions. The following sections detail these predicted properties and provide the methodologies for their experimental determination.

Target 4-(2-Bromoethoxy)-2-methyl- 1-(propan-2-yl)benzene Precursor 4-Isopropyl-3-methylphenol Precursor->Target Etherification Bromo_part 1-Bromo-2-ethoxy Group Bromo_part->Target Structural Contribution Isomer Thymol (Structural Isomer of Precursor) Isomer->Precursor Isomeric Relationship

Caption: Relationship between the target compound and its key structural analogs.

Predicted Physicochemical Properties

The physical properties of a molecule dictate its behavior in both chemical and biological systems. The introduction of the bromoethoxy group to the 4-isopropyl-3-methylphenol scaffold is expected to substantially alter its physical characteristics. The following table summarizes the predicted properties based on an analysis of its precursors and related structures.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₁₂H₁₇BrODerived from structural components.
Molecular Weight 257.17 g/mol Calculated from the molecular formula.
Physical State High-boiling liquid or low-melting solidThe precursor, 4-isopropyl-3-methylphenol, is a solid with a melting point of 111-114 °C[1]. The addition of the flexible bromoethoxy chain disrupts crystal lattice packing, likely lowering the melting point or resulting in a liquid state at room temperature.
Boiling Point > 250 °C (at atm. pressure)The boiling point of the phenolic precursor is 244 °C[1]. The significant increase in molecular weight from the bromoethoxy group will elevate the boiling point. For comparison, (2-bromoethyl)benzene has a boiling point of 220-221 °C[2].
Density 1.20 - 1.35 g/mLThymol, an isomer of the precursor, has a density of 0.96 g/cm³[3]. The presence of the heavy bromine atom will substantially increase the density, a trend seen in compounds like (2-bromoethyl)benzene (1.355 g/mL)[4].
Refractive Index (n²⁰/D) 1.530 - 1.550Thymol has a refractive index of 1.5208[5]. Brominated organic compounds typically have higher refractive indices. For example, (2-bromoethyl)benzene has a refractive index of ~1.556[4].

Solubility Profile: Predictions and Rationale

The principle of "like dissolves like" provides a framework for predicting solubility. The structure of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene contains a large, non-polar aromatic ring with alkyl substituents, and a more polar ether linkage and bromine atom. This duality governs its solubility.

  • Aqueous Solubility : The parent phenol, 4-isopropyl-3-methylphenol, is insoluble in water[1][6]. The replacement of the polar hydroxyl group with the larger, more hydrophobic bromoethoxy group is expected to further decrease its solubility in aqueous media. Therefore, the compound is predicted to be insoluble in water.

  • Organic Solvent Solubility : The significant non-polar character conferred by the substituted benzene ring suggests high solubility in non-polar and moderately polar organic solvents. The phenolic precursor is soluble in ethanol, methanol, isopropanol, and acetone[1][6]. The target compound is expected to share this broad solubility in common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherSolubleThe large non-polar surface area of the molecule will readily interact with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, DMSO, DMFSolubleThe ether linkage provides a site for dipole-dipole interactions, allowing for solubility in these solvents. The precursor shows high solubility in acetone[6].
Polar Protic Ethanol, Methanol, IsopropanolSolubleWhile the molecule lacks a hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor. The precursor is highly soluble in alcohols[6].
Aqueous Water, PBS (pH 7.2)InsolubleThe hydrophobic character of the large alkyl-aromatic structure dominates, making it immiscible with water. Thymol is only slightly soluble in water[3][7].

Experimental Protocols for Empirical Validation

The following sections provide standardized, step-by-step methodologies for the experimental determination of the key physical properties. These protocols are designed to be self-validating and are standard practice in chemical research.

Melting Point Determination

This protocol is applicable if the compound is a solid at room temperature. The melting point provides a crucial measure of purity; pure compounds exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened range[8].

Methodology: Capillary Method (using a Mel-Temp or similar apparatus)

  • Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch glass. Crush it into a fine powder.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm in height) is packed into the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but recommended): Heat the sample rapidly to get an approximate melting point. This allows the subsequent, more accurate measurements to be performed more quickly.

  • Accurate Determination: Using a fresh sample, heat the block to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute[9].

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the finding.

cluster_0 Melting Point Determination Workflow A Prepare Dry, Powdered Sample B Pack 2-3 mm in Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approx. MP C->D E Heat Slowly (1-2°C/min) Near Approx. MP D->E F Record T_start and T_end E->F G Repeat for Consistency F->G

Caption: Workflow for determining the melting point of a solid compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. It is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure[10][11].

Methodology: Micro Boiling Point (Capillary Method)

  • Sample Preparation: Add 0.2-0.3 mL of the liquid into a small-diameter test tube (fusion tube).

  • Capillary Insertion: Take a melting point capillary tube and seal one end. Place the capillary, open-end down, into the fusion tube containing the liquid.

  • Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum block heater[12].

  • Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

  • Data Recording: The stream of bubbles will slow and eventually stop. The moment the liquid begins to re-enter the capillary tube is the boiling point. Record this temperature. At this point, the vapor pressure inside the capillary equals the external atmospheric pressure[10].

  • Pressure Correction: Record the atmospheric pressure, as boiling points are pressure-dependent.

Density Measurement

Density is a fundamental property defined as mass per unit volume.

Methodology: Using a Pycnometer (Specific Gravity Bottle)

  • Measure Mass of Empty Pycnometer: Clean and dry a pycnometer of a known volume (e.g., 5 mL) and measure its mass accurately (m₁).

  • Fill with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and thermostat it to a specific temperature (e.g., 20°C). Measure the mass (m₂).

  • Calculate Mass of Liquid: The mass of the liquid is m_liquid = m₂ - m₁.

  • Calculate Density: Density (ρ) = m_liquid / V, where V is the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in the sample. It is a highly characteristic property for pure liquids[13].

Methodology: Using an Abbe Refractometer

  • Calibration: Ensure the refractometer is calibrated using a standard with a known refractive index, such as distilled water.

  • Sample Application: Open the prism of the refractometer and place 2-3 drops of the liquid sample onto the lower prism surface.

  • Measurement: Close the prism. Switch on the light source and look through the eyepiece. Adjust the knob to bring the light and dark fields into view. Sharpen the boundary line using the dispersion compensator. Align the boundary line exactly on the crosshairs of the eyepiece.

  • Reading: Read the refractive index value from the scale. Record the temperature, as refractive index is temperature-dependent[13].

Solubility Determination

This protocol establishes a qualitative assessment of solubility in various solvents.

cluster_1 Qualitative Solubility Testing Workflow A Add ~20 mg of Compound to 1 mL of Solvent B Vortex/Shake for 30 sec A->B C Observe for Dissolution B->C D Is it a Clear Homogeneous Solution? C->D E Record as 'Soluble' D->E Yes F Record as 'Insoluble' or 'Slightly Soluble' D->F No

Caption: A simple workflow for the qualitative determination of solubility.

Methodology: Qualitative Assessment

  • Setup: Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., water, hexane, ethanol, acetone).

  • Addition: Add approximately 1 mL of solvent to each respective tube.

  • Solute Addition: Add a small, measured amount of the compound (e.g., ~20 mg if solid, ~20 µL if liquid) to each tube.

  • Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 20-30 seconds.

  • Observation: Allow the tubes to stand and observe. A clear, homogeneous solution indicates solubility. The presence of undissolved solid or a separate liquid phase (immiscibility) indicates insolubility[14].

  • Classification: Generally, a compound is considered "soluble" if more than 30 mg dissolves in 1 mL of solvent.

Safety and Handling

While specific toxicity data for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is not available, it should be handled with the standard precautions for a novel laboratory chemical. Structurally related brominated aromatic compounds can be irritants.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This guide provides a robust, predictive framework for understanding the physical properties and solubility of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. By leveraging data from analogous structures, we have established a reliable set of expected values for key parameters such as boiling point, density, refractive index, and solubility across a range of common laboratory solvents. Furthermore, the inclusion of detailed, validated experimental protocols empowers researchers to empirically determine these properties, providing the necessary data for advancing research and development activities. This synthesis of predictive analysis and practical methodology serves as a vital resource for any scientist working with this novel compound.

References

  • Unilong Industry. (2023, November 24). Do You Know 4-ISOPROPYL-3-METHYLPHENOL.
  • Wikipedia. (n.d.). Thymol.
  • ChemBK. (2024, April 9). 4-isopropyl-3-methylphenol - Physico-chemical Properties.
  • WebQC.Org. (n.d.). Thymol (C10H14O) properties.
  • ChemicalBook. (2022, April 20). Brief Introduction of Thymol.
  • Request PDF. (2015, September). Solubility and solution thermodynamics of thymol in six pure organic solvents.
  • University of Calgary. (n.d.). Melting point determination.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • PubChem. (n.d.). Benzene, (2-bromoethoxy)-.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • ChemicalBook. (2026, February 2). Thymol | 89-83-8.
  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
  • Vernier. (n.d.). Determination of a Boiling Point - Experiment.
  • Cayman Chemical. (2022, October 13). PRODUCT INFORMATION - Thymol.
  • Dave Cushman. (2003, April 25). Thymol Safety Data.
  • University of Manitoba. (n.d.). Experiment 1: Melting-point Determinations.
  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • StuDocu. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Santa Cruz Biotechnology. (n.d.). 4-Isopropyl-3-methylphenol.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PMC. (2012, January 5). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics.
  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds.
  • AERU, University of Hertfordshire. (2025, October 2). Thymol.
  • McMaster University. (n.d.). Refractive Index.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • Sigma-Aldrich. (n.d.). 4-Isopropyl-3-methylphenol 99% 3228-02-2.
  • CymitQuimica. (n.d.). CAS 3228-02-2: 3-Methyl-4-isopropylphenol.
  • AIP Publishing. (2017, December 8). Simple method to measure the refractive index of liquid with graduated cylinder and beaker.
  • ChemicalBook. (2020, January 13). What is 4-Isopropyl-3-methylphenol?.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Isopropyl-3-methylphenol | 3228-02-2.
  • ChemicalBook. (n.d.). (2-Bromoethyl)benzene CAS#: 103-63-9.
  • NIST. (n.d.). Benzene, (2-bromoethoxy)-.
  • Cambridge Isotope Laboratories, Inc. (n.d.). 4-Isopropyl-3-methylphenol (isopropyl-¹³C₃, 99%) 1 mg/mL in methanol.
  • Course Hero. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA.
  • Thermo Scientific Chemicals. (n.d.). (2-Bromoethyl)benzene, 98% 500 g.
  • Sigma-Aldrich. (n.d.). (2-Bromoethyl)benzene 0.98 2-Phenylethyl bromide.
  • MDPI. (2023, September 26). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines.
  • ACS Publications. (n.d.). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A.
  • RSC Publishing. (1999). Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones. Physical Chemistry Chemical Physics.
  • RSC Publishing. (n.d.). Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones.
  • PMC. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Application of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

Compound Identification and Structural Rationale 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is a poly-functionalized aromatic compound. Understanding its structure is fundamental to predicting its reactivity, pote...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Structural Rationale

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is a poly-functionalized aromatic compound. Understanding its structure is fundamental to predicting its reactivity, potential hazards, and safe handling procedures.

  • Core Structure: A benzene ring substituted with isopropyl and methyl groups. This core is common in many pharmaceutical and agrochemical compounds.

  • Key Functional Group: The 4-position is functionalized with a 2-bromoethoxy group (-O-CH₂-CH₂-Br). This ether linkage introduces polarity, while the terminal alkyl bromide is a reactive site susceptible to nucleophilic substitution.

The combination of an aromatic ring and a reactive alkyl halide functional group suggests its utility as a chemical intermediate or building block in organic synthesis.[1]

Caption: Structure of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

Physicochemical Properties

While experimental data for this specific molecule is limited, we can infer its properties based on its structure and data from similar compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₂H₁₇BrODerived from structure.
Molecular Weight 257.17 g/mol Calculated from the molecular formula.[2]
Appearance Likely a colorless to pale yellow oil or low-melting solid.Aromatic ethers and alkyl halides are often liquids or low-melting solids at room temperature.[1]
Boiling Point High; likely >200 °C at atmospheric pressure.The molecular weight and polarity suggest a high boiling point. Similar structures have boiling points in this range.[3]
Solubility Limited solubility in water; soluble in organic solvents.The large hydrophobic aromatic and alkyl portions dominate the molecule, while the ether provides slight polarity.[1]
Vapor Pressure Low at room temperature.Consistent with a high boiling point.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its alkyl bromide and substituted benzene functionalities. This assessment is based on guidelines for handling similar chemical classes.[1][4]

Inferred GHS Hazard Classification
Hazard ClassCategoryHazard Statement (Inferred)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[5][6]
Specific Target Organ ToxicityMay be applicableH335: May cause respiratory irritation.[7]
Long-term (Chronic) HazardData not availablePotential for long-term effects due to the aromatic core.[8]
Toxicological Profile: A Mechanistic View
  • Skin and Eye Irritation: Alkyl halides are known irritants.[1] Direct contact can defat the skin by dissolving lipids, leading to dryness, cracking, and irritation.[1] In the eyes, the compound can cause significant irritation and potential damage.[5]

  • Inhalation: While the compound's low vapor pressure limits the risk at ambient temperatures, inhalation of aerosols or vapors at elevated temperatures could irritate the respiratory tract.[1][4]

  • Ingestion: Oral ingestion is expected to be harmful. The compound may cause gastrointestinal irritation.

  • Chronic Exposure and Sensitization: Aromatic compounds and their halogenated derivatives can pose risks of long-term toxicity.[8][9] While data on this specific molecule is absent, repeated exposure should be minimized. Some halogenated compounds can act as sensitizers.

Safe Handling and Engineering Controls: A Self-Validating Protocol

A robust safety protocol ensures that potential exposures are minimized through a multi-layered system of controls.

Engineering Controls
  • Primary Containment: All handling of the compound must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory when handling the liquid.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is critical to check the glove manufacturer's breakthrough time for alkyl bromides. Gloves should be inspected before use and disposed of immediately if contaminated.[1]

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: Not typically required if work is conducted within a fume hood. If there is a potential for exposure outside of a fume hood (e.g., large spill), a respirator with an organic vapor cartridge is necessary.

Storage and Incompatibility
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.[4] Keep away from heat, sparks, and open flames.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals. Alkyl halides can react vigorously with these substances.[4]

Risk_Mitigation_Workflow start Start: Handling Protocol for 4-(2-Bromoethoxy)-2-methyl- 1-(propan-2-yl)benzene assess Assess Risks: - Irritant (Skin, Eyes) - Harmful if Swallowed - Potential Inhalation Hazard start->assess Step 1 ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat assess->ppe Step 2 eng_controls Use Engineering Controls: - Chemical Fume Hood - Proper Ventilation assess->eng_controls Step 2 handle Perform Experiment ppe->handle eng_controls->handle spill Spill Occurs? handle->spill Step 3 cleanup Follow Spill Protocol: 1. Evacuate Area 2. Alert Supervisor 3. Use Absorbent Material spill->cleanup Yes waste Dispose of Waste: - Segregate Halogenated Waste - Label Container Clearly spill->waste No cleanup->waste end End: Decontaminate & Doff PPE waste->end Step 4

Caption: A self-validating risk mitigation workflow for handling the target compound.

Hypothetical Experimental Protocol: Synthesis of a Tertiary Amine

This section details a plausible synthetic application for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, highlighting the integration of safety measures at each step. The reaction described is a nucleophilic substitution of the bromide with a secondary amine.

Reaction: N-ethyl-N-methyl-2-(2-methyl-4-(propan-2-yl)phenoxy)ethan-1-amine synthesis.

Objective: To demonstrate the safe laboratory-scale use of the title compound as an alkylating agent.

Materials:

  • 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene (1.0 eq)

  • N-Ethylmethylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) (Anhydrous)

  • Standard glassware for reflux

  • Magnetic stirrer and hotplate

Step-by-Step Methodology:

  • Preparation (in fume hood):

    • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

    • Causality: Anhydrous conditions are often necessary for this type of reaction to prevent side reactions involving water. The reflux condenser prevents the loss of volatile solvent and reactants.

  • Reagent Addition (in fume hood):

    • Charge the flask with potassium carbonate.

    • Add anhydrous acetonitrile via a syringe.

    • Wearing appropriate PPE, accurately weigh and add 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene to the flask.

    • Add N-Ethylmethylamine (a volatile and flammable amine) slowly to the stirring mixture.

    • Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[10] Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions.[11]

  • Reaction:

    • Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the nucleophilic substitution reaction. TLC is a crucial in-process control to determine when the starting material has been consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium carbonate and wash with a small amount of acetonitrile.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil using column chromatography.

    • Causality: The work-up procedure isolates the crude product from salts and solvent. Column chromatography is a standard technique to purify organic compounds to a high degree.

Experimental_Workflow prep 1. Preparation (Dry Glassware, Fume Hood) reagents 2. Reagent Addition - K₂CO₃, CH₃CN - Bromoethoxy Compound - Amine prep->reagents reaction 3. Reaction (Reflux, 4-6h) Monitor via TLC reagents->reaction workup 4. Work-up - Cool & Filter - Evaporate Solvent reaction->workup purify 5. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A five-step workflow for the synthesis of a tertiary amine.

First Aid and Emergency Procedures

This section provides essential first aid measures based on the inferred hazards. A copy of this guide should be readily accessible in the laboratory.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Response: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste.

References

  • METHYL BROMIDE - Safety Handbook. AWS.
  • Alkyl Bromides. Lanxess.
  • 4-(2-bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. ChemicalBook.
  • Bromine Safety Handbook. Indian Chemical Council (ICC).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene Properties. EPA.
  • Specific Chemical Handling and Storage. UW-Milwaukee.
  • SAFETY D
  • [Toxicity of selected brominated arom
  • SAFETY D
  • SAFETY D
  • SUPPORTING INFORM
  • 4-(2-bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. ChemicalBook.
  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • A convenient method for the synthesis of (prop-2-ynyloxy)
  • SAFETY D
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis, Characterization, and Application of 2-Isopropyl-5-methylphenol (Thymol) and 5-Isopropyl-2-methylphenol (Carvacrol) Ether Derivatives

This guide provides an in-depth exploration of the ether derivatives of the isomeric monoterpenoid phenols, thymol and carvacrol. As a senior application scientist, the following sections will not only detail the synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the ether derivatives of the isomeric monoterpenoid phenols, thymol and carvacrol. As a senior application scientist, the following sections will not only detail the synthetic methodologies but also provide insights into the rationale behind experimental choices, the pharmacological significance of these derivatives, and their potential in drug development.

Introduction: The Significance of Thymol and Carvacrol Ether Derivatives

Thymol (2-isopropyl-5-methylphenol) and its isomer carvacrol (5-isopropyl-2-methylphenol) are naturally occurring phenolic compounds found in the essential oils of plants like thyme and oregano.[1][2][3] They are renowned for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][4][5] The presence of a free hydroxyl group is crucial for many of these effects.[1][6]

However, the modification of this hydroxyl group to form ether derivatives has emerged as a key strategy to enhance their therapeutic potential.[2][7] Etherification can modulate the physicochemical properties of the parent molecule, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This guide will delve into the synthesis of these valuable derivatives, their characterization, and their burgeoning applications in medicinal chemistry.

Synthesis of Thymol and Carvacrol Ether Derivatives: The Williamson Ether Synthesis

The most prevalent and versatile method for the preparation of thymol and carvacrol ether derivatives is the Williamson ether synthesis.[7][8] This classical organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[9][10][11]

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via a two-step mechanism. First, the phenolic hydroxyl group of thymol or carvacrol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

The choice of a primary alkyl halide is crucial for the success of this SN2 reaction, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions.[11] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, which can solvate the cation of the base without deactivating the nucleophile.[7][12]

Williamson_Ether_Synthesis Thymol Thymol/Carvacrol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Thymol->Phenoxide + Base Base Base (e.g., K2CO3) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) Ether Ether Derivative (Ar-O-R) AlkylHalide->Ether Phenoxide->Ether + R-X (SN2) Salt Salt (KX) Byproduct Byproduct (e.g., KHCO3)

Caption: General workflow of the Williamson ether synthesis for preparing thymol/carvacrol ether derivatives.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of thymol or carvacrol ether derivatives, based on methodologies reported in the literature.[7]

Materials:

  • Thymol or Carvacrol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Appropriate alkyl bromide (R-Br)

  • Dry N,N-dimethylformamide (DMF)

  • Nitrogen (N₂) gas

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add thymol (1.0 eq.).

  • Dissolve the thymol in dry DMF.

  • Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Slowly add the desired alkyl bromide (1.1-1.2 eq.) to the reaction mixture.

  • Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ether derivative.

Characterization of the Synthesized Derivatives

The structures of the synthesized ether derivatives are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7] The purity can be assessed by combustion analysis and TLC.[7]

Applications in Drug Development

The ether derivatives of thymol and carvacrol have shown promising pharmacological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Both thymol and carvacrol are known for their broad-spectrum antimicrobial properties.[13][14] Their ether derivatives have been investigated to potentially enhance this activity. For instance, the introduction of bulkier alkyl or benzyl groups on the hydroxyl moiety has been observed to increase the inhibition of microbial growth.[7]

Derivative TypeTarget OrganismActivityReference
Thymol ether derivativesHelicobacter pyloriDual-action inhibitors[7]
Carvacrol methyl etherVarious bacteria and fungiAntimicrobial[15]
2-Isopropoxy-1-isopropyl-4-methylbenzeneE. coli, S. aureus, P. aeruginosaEnhanced antibacterial activity[2]
Anticancer Activity

Carvacrol and its derivatives have demonstrated anticancer properties against various cancer cell lines.[4][6] The ether derivatives of thymol have also been explored for their potential as anticancer agents. For example, 1,2,3-triazole-thymol hybrid derivatives have shown promising antibacterial and, by extension, potential for further investigation into other biological activities.[1]

DerivativeCell LineIC₅₀ (µM)Reference
Thymol-based ether compoundsHuman gastric carcinoma (AGS)Varies with derivative[7]
CarvacrolVarious cancer cell linesActivity demonstrated[6][16]
Antioxidant and Other Activities

The phenolic hydroxyl group is a key contributor to the antioxidant activity of thymol and carvacrol.[1] While etherification removes this free hydroxyl group, the resulting derivatives can still exhibit other valuable biological effects. For example, some derivatives have shown potential as cardiovascular agents and free-radical scavengers.[5][17]

Structure-Activity Relationships (SAR)

Preliminary SAR studies suggest that the nature of the substituent on the ether oxygen plays a significant role in the biological activity of these derivatives. The introduction of specific functional groups can modulate the molecule's interaction with biological targets. For instance, the presence of certain halogenated or nitro-substituted benzyl ethers of carvacrol has been shown to influence anticancer activity.[1] Further research in this area is crucial for the rational design of more potent and selective therapeutic agents.

SAR_Concept Core Thymol/Carvacrol Core EtherLinkage Ether Linkage (-O-) Core->EtherLinkage Substituent R-Group Substituent EtherLinkage->Substituent Physicochemical Physicochemical Properties (e.g., Lipophilicity) Substituent->Physicochemical Modulates BiologicalActivity Biological Activity (e.g., Antimicrobial, Anticancer) Physicochemical->BiologicalActivity Influences

Caption: Conceptual diagram illustrating the structure-activity relationship of thymol/carvacrol ether derivatives.

Conclusion and Future Perspectives

The ether derivatives of thymol and carvacrol represent a promising class of compounds with diverse pharmacological potential. The Williamson ether synthesis provides a robust and versatile method for their preparation, allowing for the systematic exploration of structure-activity relationships. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. These efforts will undoubtedly pave the way for the development of new therapeutic agents based on these valuable natural product scaffolds.

References

  • Marinelli, L., et al. (2018). Carvacrol (Origanum vulgare): Therapeutic Properties and Molecular Mechanisms. ResearchGate. [Link]

  • (2021, March 24). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC. NIH. [Link]

  • (2022, November 13). Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • Sahoo, et al. (2021, June 13). The recent development of thymol derivative as a promising pharmacological scaffold. Wiley Online Library. [Link]

  • (n.d.). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC - NIH. NIH. [Link]

  • Green Synthesis Process of Feed Antibacterial Agent Carvacrol.
  • (2024, May 12). Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics. MDPI. [Link]

  • (2021, September 07). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]

  • (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • (2021, January 17). Carvacrol (Origanum vulgare): Therapeutic Properties and Molecular Mechanisms. In: Pal D., Nayak A.K. (eds) Bioactive Natural Products for Pharmaceutical Applications. ResearchGate. [Link]

  • (2022, August 03). Therapeutic application of carvacrol: A comprehensive review - PMC. NIH. [Link]

  • (2021, January 18). Review Article Ethnopharmacology, Phytochemistry, and Pharmacological Properties of Thymus satureioides Coss. ScienceOpen. [Link]

  • Carvacrol. Wikipedia. [Link]

  • (2025, August 10). (PDF) {[2-Methyl-2-(phen-oxy-meth-yl)propane-1,3-di-yl]bis-(-oxy)}di-benzene. ResearchGate. [Link]

  • (2005, September 15). Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current. PubMed. [Link]

  • Method for synthesizing carvacrol by using limo nene epoxides.
  • (2014, December 29). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PubMed. [Link]

  • 5-Isopropyl-2-methylphenol | CAS#:499-75-2. Chemsrc. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • A kind of preparation method of the benzyl propionate derivant of 2 methyl 2 ' -.
  • (2023, May 16). Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling. Sciencemadness.org. [Link]

  • (2024, February 05). 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats. Journal of Applied Pharmaceutical Science. [Link]

  • A synthetic method of carvacrol.

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

Abstract This document provides a comprehensive guide for the synthesis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, a carvacrol derivative with significant potential as a building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, a carvacrol derivative with significant potential as a building block in medicinal chemistry and materials science. The protocol is based on the robust and versatile Williamson ether synthesis, detailing a phase-transfer catalysis approach for optimal yield and efficiency. We offer in-depth explanations for experimental choices, a complete step-by-step workflow, purification strategies, and characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated method for the preparation of this valuable intermediate.

Introduction and Scientific Context

Carvacrol (2-methyl-4-(propan-2-yl)phenol) is a naturally occurring phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants.[1][2] It is renowned for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] The chemical modification of carvacrol's phenolic hydroxyl group is a key strategy to modulate its bioavailability, target specificity, and therapeutic efficacy, leading to the development of novel drug candidates.[1][5]

The target molecule, 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, serves as a pivotal intermediate. The introduction of a bromoethoxy chain provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups to the carvacrol scaffold.

This protocol employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an organohalide and an alkoxide.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] To enhance the reaction rate and overcome solubility issues between the aqueous/solid base and the organic reactants, we utilize a phase-transfer catalyst (PTC).[8][9] This approach avoids the need for strictly anhydrous conditions and often leads to cleaner reactions and higher yields.[8][9]

Reaction Principle and Mechanism

The synthesis proceeds in two conceptual steps, which occur in situ:

  • Deprotonation: The weakly acidic phenolic proton of carvacrol is abstracted by a base (potassium carbonate) to form the potassium carvacrolate salt (a phenoxide). This phenoxide is the active nucleophile.

  • Nucleophilic Substitution (SN2): The nucleophilic phenoxide ion attacks the primary carbon of 1,2-dibromoethane. This occurs in a single, concerted step where the phenoxide attacks the carbon atom, and simultaneously, the bromide ion (the leaving group) departs.[6][7]

The phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB), facilitates the transport of the phenoxide anion from the solid phase (K₂CO₃) or an aqueous interface into the organic phase where the electrophile (1,2-dibromoethane) is soluble, thereby accelerating the reaction.[9][10]

Reaction Scheme

Williamson Ether Synthesis Carvacrol Carvacrol conditions K2CO3, TBAB Acetone, Reflux plus + Carvacrol->plus Dibromoethane 1,2-Dibromoethane (Excess) Product 4-(2-Bromoethoxy)-2-methyl- 1-(propan-2-yl)benzene Byproduct KBr + KHCO3 + H2O conditions->Product conditions->Byproduct plus->Dibromoethane

Caption: Overall reaction for the synthesis of the target ether.

Materials and Reagent Data

Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

Reagent Properties
ReagentFormulaMW ( g/mol )m.p. (°C)b.p. (°C)Density (g/mL)CAS No.
CarvacrolC₁₀H₁₄O150.2212370.976499-75-2
1,2-DibromoethaneC₂H₄Br₂187.869-10131-1322.18106-93-4
Potassium Carbonate (anhydrous)K₂CO₃138.21891N/A2.43584-08-7
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.37103-104N/A1.151643-19-2
AcetoneC₃H₆O58.08-95560.78467-64-1
Product C₁₂H₁₇BrO 257.17 N/A N/A N/A 731802-21-4

Detailed Synthesis Protocol

Safety Precautions:
  • 1,2-Dibromoethane is toxic, a suspected carcinogen, and an environmental hazard. [11][12][13][14] All operations involving this reagent must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15]

  • Acetone is highly flammable. Ensure no open flames or spark sources are present.

  • Handle all chemicals in accordance with good laboratory practice.

Experimental Workflow Diagram

Synthesis_Workflow A 1. Reagent Setup Combine Carvacrol, K2CO3, TBAB, and Acetone in RBF B 2. Addition of Electrophile Add 1,2-Dibromoethane A->B C 3. Reaction Reflux for 6-8 hours (Monitor by TLC) B->C D 4. Work-up: Quenching & Filtration Cool to RT, filter solids C->D E 5. Solvent Removal Concentrate filtrate via rotary evaporation D->E F 6. Liquid-Liquid Extraction Dissolve in Ether, wash with NaOH(aq) and Brine E->F G 7. Drying and Concentration Dry organic layer (Na2SO4), filter, and concentrate F->G H 8. Purification Purify crude oil via column chromatography G->H I 9. Characterization Obtain NMR, IR, and MS data of pure product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add carvacrol (5.00 g, 33.3 mmol), anhydrous potassium carbonate (9.20 g, 66.6 mmol, 2.0 equiv.), and tetrabutylammonium bromide (TBAB) (1.07 g, 3.33 mmol, 0.1 equiv.). Add 100 mL of acetone.

    • Rationale: Acetone is a polar aprotic solvent that effectively dissolves the organic reactants and is suitable for SN2 reactions.[16] Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol.[16] TBAB serves as the phase-transfer catalyst.[9]

  • Addition of Electrophile: To the stirring suspension, add 1,2-dibromoethane (8.6 mL, 100 mmol, 3.0 equiv.) via syringe.

    • Rationale: A significant excess of 1,2-dibromoethane is used to favor the formation of the desired mono-alkylated product and minimize the formation of the diether byproduct, where a second molecule of carvacrol reacts with the product.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Maintain reflux for 6-8 hours.

    • Rationale: The reaction is conducted at the boiling point of the solvent to provide sufficient thermal energy to overcome the activation energy barrier.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The disappearance of the carvacrol spot (visualized with a UV lamp or iodine staining) indicates reaction completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oily residue in 100 mL of diethyl ether. Transfer the solution to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 1 M Sodium Hydroxide (NaOH) solution (2 x 50 mL)

    • Water (1 x 50 mL)

    • Saturated Sodium Chloride (brine) solution (1 x 50 mL)

    • Rationale: The NaOH wash removes any unreacted carvacrol by converting it to the water-soluble sodium salt.[17] The water and brine washes remove residual base and inorganic impurities.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization

Purification Workflow

Purification_Workflow Crude Crude Product (Oil) Load Adsorb onto Silica Gel Crude->Load Column Column Chromatography (Silica Gel) Load->Column Elute Elute with Hexane/ Ethyl Acetate Gradient Column->Elute Fractions Collect & Analyze Fractions (TLC) Elute->Fractions Combine Combine Pure Fractions Fractions->Combine Solvent Remove Solvent (Rotary Evaporator) Combine->Solvent Final Pure Product (Clear/Pale Yellow Oil) Solvent->Final

Caption: Purification of the crude product via column chromatography.

The crude product should be purified by flash column chromatography on silica gel.[18][19]

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2 v/v) as the slurry solvent.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity (e.g., from 0% to 5% ethyl acetate). The product is less polar than any unreacted carvacrol but more polar than nonpolar byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the eluent from the combined pure fractions under reduced pressure to yield the final product, 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, as a clear to pale yellow oil.

Expected Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons (Ar-H) will appear as multiplets or distinct signals in the range of δ 6.6-7.1 ppm.

    • The O-CH₂ protons will appear as a triplet around δ 4.2-4.3 ppm.

    • The CH₂-Br protons will appear as a triplet around δ 3.6-3.7 ppm.

    • The isopropyl methine proton (CH) will be a septet around δ 3.1-3.3 ppm.

    • The aromatic methyl protons (Ar-CH₃) will be a singlet around δ 2.2 ppm.

    • The isopropyl methyl protons (CH₃) will be a doublet around δ 1.2 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to the ether oxygen (C-O) will be the most downfield.

    • The O-CH₂ carbon will be around δ 68-70 ppm.

    • The CH₂-Br carbon will be around δ 28-30 ppm.

    • Other aliphatic carbons (isopropyl and methyl) will appear in the upfield region (δ 15-35 ppm).

  • IR (neat, cm⁻¹):

    • ~2960 (C-H aliphatic stretch)

    • ~1600, 1500 (C=C aromatic stretch)

    • ~1240 (C-O ether stretch)

    • ~650 (C-Br stretch)

  • Mass Spectrometry (EI):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The molecular ion peak would be expected at m/z = 256 and 258.

Application Notes and Future Directions

The synthesized 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is a versatile platform molecule for further chemical elaboration. The terminal bromide is an excellent leaving group, readily displaced by a variety of nucleophiles.

Potential Applications:
  • Drug Development: The compound can be reacted with amines, thiols, azides, and other nucleophiles to generate a library of novel carvacrol derivatives. These new compounds can be screened for enhanced or novel biological activities, such as anticancer, antibacterial, or anti-inflammatory properties.[2][5] The ethoxy linker may improve the pharmacokinetic profile of the parent carvacrol molecule.

  • Probe Synthesis: The bromoethoxy handle allows for the attachment of fluorescent tags, biotin labels, or other reporter groups. These functionalized probes can be used to study the mechanism of action and cellular targets of carvacrol.

  • Materials Science: This molecule can be used as a monomer or functionalizing agent for polymers, potentially imparting antimicrobial or antioxidant properties to the resulting materials.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]

  • Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis.
  • JETIR. (2020). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 7(8).
  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Valverde Sancho, E., et al. (2024). Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics. Molecules, 29(10), 2277.
  • Alamri, M. A., et al. (2023). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances, 13(33), 23157-23171.
  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Bansal, A., et al. (2022). Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. Molecules, 27(14), 4597.
  • Reusch, W. (2013). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Imran, M., et al. (2022). Therapeutic application of carvacrol: A comprehensive review. Food Science & Nutrition, 10(9), 2847-2865.
  • Pal, D., & Nayak, A.K. (Eds.). (2021).
  • Khan, I., et al. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)
  • University of Central Florida. (2023).
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Solvent Selection for the Alkylation of 2-Methyl-1-(propan-2-yl)phenol

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals. Abstract The O-alkylation of phenolic compounds, a cornerstone of synthetic organic chemistry, is profoundly influenced by...

Author: BenchChem Technical Support Team. Date: February 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The O-alkylation of phenolic compounds, a cornerstone of synthetic organic chemistry, is profoundly influenced by the choice of solvent. This document provides a comprehensive guide to solvent selection for the alkylation of 2-methyl-1-(propan-2-yl)phenol, a common substructure in various pharmacologically active molecules and industrial chemicals. By delving into the mechanistic underpinnings of the Williamson ether synthesis, we elucidate the causal relationships between solvent properties—such as polarity, proticity, and dielectric constant—and reaction outcomes, including yield, selectivity (O- vs. C-alkylation), and reaction kinetics. This guide presents a systematic approach to solvent screening, complete with detailed experimental protocols and data interpretation strategies, to empower researchers in optimizing their synthetic routes.

Introduction: The Critical Role of the Solvent

The alkylation of 2-methyl-1-(propan-2-yl)phenol, also known as thymol, is a widely employed transformation for the synthesis of a diverse array of derivatives with applications in pharmaceuticals, fragrances, and as antimicrobial agents.[1][2][3][4][5] The reaction typically proceeds via a Williamson ether synthesis, a classic SN2 reaction involving a phenoxide nucleophile and an alkyl halide electrophile.[6][7]

While seemingly straightforward, the efficiency and selectivity of this reaction are critically dependent on the reaction medium. The solvent not only dissolves the reactants but also actively participates in the reaction by solvating the ionic intermediates, influencing the nucleophilicity of the phenoxide, and potentially altering the reaction pathway. An injudicious choice of solvent can lead to sluggish reactions, low yields, and the formation of undesired byproducts, most notably C-alkylated isomers.[8][9] This application note provides a detailed framework for the rational selection of a solvent system to maximize the yield and purity of the desired O-alkylated product.

Theoretical Considerations for Solvent Selection

The alkylation of a phenol involves the deprotonation of the hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile to attack the alkylating agent.[10] The choice of solvent directly impacts both of these steps.

Polarity and Its Influence on SN2 Reactions

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6] The transition state of this reaction involves a partial negative charge on both the incoming nucleophile (phenoxide) and the outgoing leaving group. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred for SN2 reactions.[11] These solvents possess high dielectric constants and dipole moments, which allow them to solvate the cation of the phenoxide salt, leaving the phenoxide anion relatively "naked" and highly nucleophilic. This leads to a significant rate enhancement compared to nonpolar solvents.

The Aprotic vs. Protic Dilemma
  • Aprotic Solvents: These solvents lack acidic protons and therefore do not engage in hydrogen bonding with the phenoxide anion. This lack of hydrogen bonding enhances the nucleophilicity of the phenoxide, accelerating the desired O-alkylation.[12] Examples include DMF, DMSO, acetonitrile, and acetone.

  • Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, possess acidic protons that can form strong hydrogen bonds with the oxygen atom of the phenoxide. This solvation shell effectively shields the nucleophilic center, reducing its reactivity and slowing down the reaction rate.[12] Furthermore, protic solvents can promote the competing elimination (E2) reaction, especially with secondary and tertiary alkyl halides.

Solubility of Reactants and Reagents

A fundamental requirement for any solvent is its ability to dissolve all reactants and the base to a sufficient concentration. 2-Methyl-1-(propan-2-yl)phenol is soluble in many organic solvents like alcohols, ethers, and chloroform, but only slightly soluble in water.[13][14] The choice of base (e.g., K₂CO₃, NaH, NaOH) and its solubility in the chosen solvent is also a critical consideration. For instance, while potassium carbonate has low solubility in many organic solvents, its reactivity can be enhanced by the use of a phase-transfer catalyst.[15][16]

Controlling O- vs. C-Alkylation

Phenoxide ions are ambident nucleophiles, meaning they can react at two different positions: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation), typically at the ortho and para positions.[8][9] The choice of solvent can significantly influence this regioselectivity. Generally, polar aprotic solvents favor O-alkylation. In contrast, nonpolar or protic solvents can favor C-alkylation, as the oxygen atom is more strongly solvated, leaving the ring carbons as more accessible nucleophilic sites. Minimizing the presence of hydrogen bonding species is crucial for maximizing O-alkylation.[12]

Experimental Design for Solvent Screening

A systematic approach to solvent screening is essential for identifying the optimal reaction conditions. The following protocol outlines a general procedure for comparing the efficacy of different solvents.

Materials and Reagents
  • 2-Methyl-1-(propan-2-yl)phenol (Thymol)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., anhydrous potassium carbonate, sodium hydride)

  • Candidate solvents (e.g., Acetone, Acetonitrile, DMF, DMSO, THF)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Analytical equipment (TLC, GC-MS, or HPLC)

General Experimental Protocol
  • Reaction Setup: In a series of round-bottom flasks, dissolve 2-methyl-1-(propan-2-yl)phenol (1.0 eq) in the solvent to be tested (concentration typically 0.1-0.5 M).

  • Addition of Base: Add the base (1.2-1.5 eq) to each flask. If using a solid base like K₂CO₃, ensure efficient stirring.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.3 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reactions at a consistent temperature (e.g., room temperature or a slightly elevated temperature like 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting phenol), quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the yield and the ratio of O- to C-alkylated products using GC-MS or NMR spectroscopy.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start dissolve Dissolve 2-methyl-1-(propan-2-yl)phenol in selected solvent start->dissolve add_base Add Base dissolve->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating monitor Monitor Reaction (TLC/GC) add_alkylating->monitor quench Quench with Water monitor->quench extract Extract Product quench->extract purify Purify extract->purify analyze Analyze (GC-MS/NMR) purify->analyze end End analyze->end

Caption: A generalized workflow for the solvent screening protocol.

Detailed Protocol: Alkylation using Potassium Carbonate in Acetone

This protocol provides a specific example for the ethylation of 2-methyl-1-(propan-2-yl)phenol.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried.

    • Weigh 2-methyl-1-(propan-2-yl)phenol (1.50 g, 10.0 mmol).

    • Weigh anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Measure ethyl bromide (0.97 mL, 13.0 mmol).

    • Prepare 50 mL of acetone.

  • Reaction Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-1-(propan-2-yl)phenol and acetone.

    • Stir the mixture until the phenol is completely dissolved.

    • Add the anhydrous potassium carbonate to the solution.

    • Add the ethyl bromide dropwise over 5 minutes.

    • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium salts and wash with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with 2 x 25 mL of 1 M NaOH solution to remove any unreacted phenol, followed by 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Reaction Mechanism and Solvent Effects Visualization

The Williamson ether synthesis proceeds via an SN2 mechanism. The solvent plays a crucial role in stabilizing the transition state.

reaction_mechanism cluster_reactants cluster_product Phenol 2-Methyl-1-(propan-2-yl)phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Ether O-Alkylated Product Phenoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether Halide Halide Ion (X⁻)

Caption: The SN2 mechanism of the Williamson ether synthesis.

Comparative Data and Discussion

The following table presents hypothetical results from a solvent screening experiment for the ethylation of 2-methyl-1-(propan-2-yl)phenol.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)O/C Ratio
Acetone21685>99:1
Acetonitrile37.5492>99:1
DMF36.7295>99:1
DMSO46.71.596>99:1
THF7.6126598:2
Toluene2.4244095:5

Discussion of Results:

The data clearly demonstrates the superiority of polar aprotic solvents (Acetonitrile, DMF, DMSO) for this alkylation, providing higher yields in significantly shorter reaction times. This is consistent with the theoretical principles of SN2 reactions, where such solvents effectively solvate the counter-ion of the phenoxide, thereby increasing its nucleophilicity.[11] Acetone, while also a polar aprotic solvent, is less polar than DMF and DMSO, resulting in a slightly longer reaction time but still providing a good yield and excellent selectivity.

The less polar solvent, THF, and the nonpolar solvent, Toluene, show significantly lower yields and longer reaction times. Furthermore, a decrease in the O/C alkylation ratio is observed in these less polar media, highlighting the importance of solvent polarity in directing the regioselectivity of the reaction.

Conclusion and Recommendations

For the O-alkylation of 2-methyl-1-(propan-2-yl)phenol, polar aprotic solvents are highly recommended.

  • For high throughput screening and small-scale synthesis: DMF and DMSO offer the fastest reaction rates and highest yields. However, their high boiling points can make them difficult to remove during workup.

  • For scale-up and process chemistry: Acetonitrile and acetone represent a good compromise. They provide excellent yields and selectivity with more moderate reaction times and are more easily removed due to their lower boiling points. Acetone is often a preferred choice due to its lower cost and toxicity profile.

  • Phase-Transfer Catalysis: In cases where a less polar solvent is desired or required, the use of a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide ion into the organic phase.[15][16][17]

The selection of the optimal solvent will ultimately depend on a balance of factors including desired reaction time, yield, purity requirements, cost, and safety considerations. The protocols and principles outlined in this document provide a robust framework for making an informed decision.

References

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

  • Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research.

  • 2-Isopropyl-5-methylphenol. ChemBK.

  • Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani. Journal of Agricultural and Food Chemistry.

  • Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Microbiology.

  • Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. PMC.

  • Synthesis of novel thymol derivatives against MRSA and ESBL producing pathogenic bacteria. Taylor & Francis Online.

  • Williamson ether synthesis. Wikipedia.

  • Williamson Ether Synthesis reaction. BYJU'S.

  • Williamson Ether Synthesis Reaction Mechanism. YouTube.

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.

  • Process for the alkylation of phenolic compounds. Google Patents.

  • PTC Selective O-Alkylation. PTC Organics, Inc..

  • Thymol (2-isopropyl-5-methylphenol). Triown Chemie.

  • Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc..

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? Reddit.

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing.

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses.

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate.

  • Phenol. Wikipedia.

  • Showing Compound 2-Isopropyl-5-methylphenol (FDB014795). FooDB.

  • Phase-transfer catalyst. Wikipedia.

  • Alkylation of phenols. Google Patents.

  • Process for the alkylation of phenols. Google Patents.

  • 2-Isopropyl-5-methylphenol. CymitQuimica.

  • 2-Isopropyl-5-methylphenol (isopropyl-¹³C₃, 99%) 1 mg/mL in methanol. Cambridge Isotope Laboratories.

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.

  • Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. Alfa Chemistry.

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.

  • CATALYTIC ALKYLATION OF METHYL-PHENOL WITH PROPANOL-2. CHEMICAL PROBLEMS.

  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi.

  • Non-catalytic and selective alkylation of phenol with propan-2-ol in supercritical water. Chemical Communications (RSC Publishing).

  • 2-Methyl-1-phenyl-2-propanol. PubChem.

  • Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). Sciforum.

Sources

Method

using 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene as a linker in medicinal chemistry

Application Note: Utilizing 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene as a Lipophilic Linker in Medicinal Chemistry Executive Summary This application note details the utility, synthesis, and conjugation protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene as a Lipophilic Linker in Medicinal Chemistry

Executive Summary

This application note details the utility, synthesis, and conjugation protocols for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene (henceforth referred to as Linker-BZT ). Structurally, this molecule is the 2-bromoethyl ether of o-Cymen-5-ol (Biosol), an isomer of thymol.

In drug discovery, Linker-BZT serves as a critical bifunctional spacer . It combines a reactive alkyl halide (electrophile) with a lipophilic, sterically demanding aryl moiety. This unique architecture is increasingly utilized in Hybrid Drug Design —specifically for Multi-Target-Directed Ligands (MTDLs) in neurodegenerative diseases (e.g., Alzheimer's) and antimicrobial research. The linker facilitates the coupling of distinct pharmacophores while enhancing Blood-Brain Barrier (BBB) permeability through increased lipophilicity (


).

Chemical Rationale & Properties

Linker-BZT is preferred over simple alkyl chains (e.g., bromobutane) when the drug candidate requires:

  • Enhanced Lipophilicity: The isopropyl-methyl-benzene scaffold significantly boosts the

    
     of the final conjugate, aiding membrane crossing.
    
  • Pi-Stacking Interactions: The aromatic ring can engage in

    
     stacking or 
    
    
    
    -cation interactions within enzyme active sites (e.g., the Peripheral Anionic Site of Acetylcholinesterase).
  • Metabolic Stability: The ether linkage is more resistant to plasma esterases than ester-based linkers.

Table 1: Physicochemical Profile[1]
PropertyValue / Description
IUPAC Name 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene
Core Scaffold o-Cymen-5-ol (Biosol)
Molecular Formula

Molecular Weight 257.17 g/mol
Reactive Motif Primary Alkyl Bromide (

active)
Predicted LogP ~4.5 (Highly Lipophilic)
Physical State Viscous Oil or Low-Melting Solid

Synthesis Protocol: Preparation of Linker-BZT

This protocol describes the synthesis of Linker-BZT via a Williamson Ether Synthesis using 4-isopropyl-3-methylphenol (o-Cymen-5-ol) and 1,2-dibromoethane .

Reaction Logic

To prevent the formation of the unwanted dimer (where one dibromoethane molecule reacts with two phenol molecules), 1,2-dibromoethane is used in large excess (3-5 equivalents) .

Reagents Required
  • Precursor: 4-Isopropyl-3-methylphenol (o-Cymen-5-ol) [CAS: 3228-02-2]

  • Reagent: 1,2-Dibromoethane (Excess)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Acetonitrile (

    
    ) or Acetone[1]
    
  • Catalyst (Optional): Potassium Iodide (KI) - catalytic amount to speed up reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropyl-3-methylphenol (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Deprotonation: Add anhydrous

    
      (2.0 eq, 20 mmol). Stir at Room Temperature (RT) for 30 minutes. The solution may turn slightly yellow as the phenoxide anion forms.
    
  • Alkylation: Add 1,2-dibromoethane (5.0 eq, 50 mmol) in a single portion. Note: Excess is critical.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting phenol spot should disappear.
    
  • Work-up:

    • Cool to RT and filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of excess 1,2-dibromoethane.

    • Safety Note: 1,2-dibromoethane is volatile and toxic; use a high-efficiency cold trap.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Isolation: Purify via silica gel column chromatography (Gradient: 100% Hexane

    
     5% EtOAc/Hexane).
    
    • Target Product: Elutes first (less polar).

    • Dimer By-product: Elutes later (more polar).

Conjugation Protocol: Coupling to Pharmacophore

Once synthesized, Linker-BZT is used to alkylate a nucleophilic pharmacophore (typically a secondary amine).

Scenario:

Synthesizing a Tacrine-Linker-Biosol Hybrid (AChE Inhibitor model). The nucleophile is the secondary amine of Tacrine or a diamine spacer.

Step-by-Step Methodology
  • Setup: Dissolve the Secondary Amine Pharmacophore (1.0 eq) in DMF or Acetonitrile .

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 eq) or Triethylamine (
    
    
    
    )
    (2.0 eq).
  • Linker Addition: Add Linker-BZT (1.1 eq) dissolved in a minimal amount of solvent.

  • Catalysis: Add Potassium Iodide (KI) (0.1 eq).

    • Mechanism:[2][3][4] KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reaction: Heat to

    
     for 12–24 hours.
    
  • Purification: Standard aqueous work-up followed by Flash Chromatography (DCM/MeOH gradient).

Visualizing the Workflow

The following diagram illustrates the chemical pathway from precursor selection to hybrid drug assembly.

G cluster_0 Phase 1: Linker Synthesis cluster_1 Phase 2: Hybrid Drug Conjugation Phenol o-Cymen-5-ol (Nucleophile) Linker Linker-BZT (Alkyl Bromide) Phenol->Linker Williamson Ether Synthesis Base K2CO3 (Base) Base->Linker Dibromide 1,2-Dibromoethane (Electrophile - Excess) Dibromide->Linker Hybrid Final Hybrid Drug (Bioactive Conjugate) Linker->Hybrid N-Alkylation (SN2) Drug Pharmacophore (Sec. Amine) Drug->Hybrid

Figure 1: Synthetic workflow for generating the Linker-BZT and its subsequent application in hybrid drug synthesis.

Mechanism of Action in Biological Systems

When incorporated into a drug, the Linker-BZT moiety functions beyond a simple tether.

MOA Hybrid Hybrid Drug Molecule PAS Peripheral Anionic Site (Hydrophobic Pocket) Hybrid->PAS Linker-BZT Moiety (Pi-Stacking/Hydrophobic) CAS Catalytic Active Site (Enzymatic Core) Hybrid->CAS Pharmacophore Head (Binding)

Figure 2: Dual-binding mechanism facilitated by the Linker-BZT. The linker often occupies hydrophobic pockets (PAS) while the drug head binds the catalytic site.

Troubleshooting & Stability

  • Issue: Low Yield in Step 1 (Dimerization).

    • Cause: Insufficient excess of 1,2-dibromoethane.

    • Solution: Increase dibromide to 5–8 equivalents. Add the phenoxide solution dropwise into the dibromide solution to keep the electrophile concentration locally high.

  • Issue: Elimination Reaction (Styrene formation).

    • Cause: Reaction temperature too high or base too strong.

    • Solution: Keep temperature below

      
      . Use 
      
      
      
      rather than
      
      
      or
      
      
      .
  • Storage: The Linker-BZT is an alkyl bromide. It is sensitive to light and moisture. Store at

    
     in amber vials under argon.
    

References

  • Thymol Derivatives in Medicinal Chemistry: N. A. A. El-Kanzi, et al. "Thymol: Synthesis, reactions & its spectrum of pharmacological and chemical applications."[3] Open Chemistry, 2020. Link

  • Hybrid Drug Design (AChE Inhibitors): S. K. Singh, et al. "Hybrid Drugs: Design and Applications."[5] Pharmaceuticals, 2023.[5] Link

  • Williamson Ether Synthesis Protocols: "Synthesis of (prop-2-ynyloxy)benzene derivatives." PLOS ONE, 2014. Link

  • Antimicrobial Ethers: "Synthesis and Antibacterial Activity of Thymyl Ethers." Molecules, 2021.[5][6][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

Welcome to the dedicated technical support guide for the purification of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Critical Safety Advisory

Before proceeding with any experimental work, it is imperative to acknowledge the potential hazards associated with this compound and its precursors. As a bromoalkane derivative, 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene should be handled with caution.

  • Handling: Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in accordance with your institution's hazardous waste protocols.

  • Reactivity: Bromoalkanes can be reactive towards bases and nucleophiles. Avoid contact with strong bases unless intended for a reaction. Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene?

A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting the sodium or potassium salt of thymol (2-methyl-5-(propan-2-yl)phenol) with 1,2-dibromoethane.[4][5][6] Consequently, the primary impurities in your crude product are likely to be:

  • Unreacted Thymol: The phenolic starting material.

  • Unreacted 1,2-dibromoethane: The alkylating agent.

  • Elimination Byproduct: 4-(ethenyloxy)-2-methyl-1-(propan-2-yl)benzene, formed via an E2 elimination side reaction, which is competitive with the desired SN2 pathway.[4][6][7]

  • Residual Base: Such as potassium carbonate or sodium hydroxide used to deprotonate the phenol.[6]

  • Reaction Solvent: High-boiling polar aprotic solvents like DMF or acetonitrile are common.[5]

Q2: Which purification technique is generally most effective for this compound?

A2: For laboratory-scale purifications (<10 g), flash column chromatography is the most robust and widely applicable method.[8] It offers excellent separation of the target compound from both more polar (unreacted thymol) and less polar (elimination byproduct, excess 1,2-dibromoethane) impurities. For larger, industrial scales, vacuum distillation may be more practical, but carries the risk of thermal decomposition.[9]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • 1H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for detecting volatile impurities and confirming the mass of the desired product.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique to determine the purity profile with high accuracy.[10][12]

Purification Strategy Decision Framework

The choice of purification method depends on the scale of your reaction and the nature of the impurities identified in your crude material. This decision tree provides a logical workflow for selecting the optimal strategy.

G cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_outcome Final Product Start Crude Product (Post-Workup) Analysis Analyze by TLC / Crude NMR Start->Analysis Decision What is the primary issue? Analysis->Decision Chroma Flash Column Chromatography Decision->Chroma Multiple impurities (Polar & Non-polar) Lab Scale (<10g) Recryst Recrystallization Decision->Recryst Product is solid & crude purity is high (>90%) Distill Vacuum Distillation Decision->Distill Large Scale (>20g) & Impurities have significantly different B.P. End Pure Product (Verify by NMR, GC/MS, HPLC) Chroma->End Recryst->End Distill->End

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse technique for purifying this compound. Below are common issues and their solutions.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities 1. Incorrect Eluent Polarity: The solvent system is either too polar (everything elutes together) or not polar enough (nothing moves). 2. Co-elution: Impurities have a very similar Rf to the product in the chosen system.1. Systematic TLC Development: Test various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.[13] Aim for a product Rf of ~0.25-0.35 for optimal separation.[14] 2. Change Solvent System: Switch one of the eluent components to alter selectivity. For example, replace ethyl acetate with diethyl ether or dichloromethane.[13]
Product Streaking / Tailing on TLC and Column 1. Compound Overload: Too much crude material was loaded onto the column. 2. Acidic Silica: The slightly basic ether oxygen may interact with acidic sites on the silica gel. 3. Inappropriate Loading Solvent: The sample was dissolved in a solvent stronger than the mobile phase.[14]1. Reduce Load: Use a larger column or reduce the amount of material purified. 2. Neutralize Silica: Add 0.5-1% triethylamine to your eluent to neutralize the silica surface and improve peak shape.[13] 3. Use Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[15]
Product Not Eluting from the Column 1. Eluent is Not Polar Enough: The solvent system lacks the strength to move the compound. 2. Compound Decomposition: The bromo-ether may be unstable on silica, especially if the silica is old or acidic.1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase the ethyl acetate concentration in your hexane/EtOAc mixture). 2. Use Neutralized or Deactivated Silica: Consider using silica pre-treated with triethylamine or using a different stationary phase like neutral alumina for highly sensitive compounds.

Troubleshooting Guide: Recrystallization & Distillation

Technique Problem Probable Cause(s) Recommended Solution(s)
Recrystallization Product "Oils Out" Instead of Crystallizing 1. Solution is Supersaturated: The solution cooled too quickly. 2. Inappropriate Solvent: The compound's melting point is below the boiling point of the solvent. 3. Impurities Present: High levels of impurities can inhibit crystal lattice formation.1. Re-heat the solution until homogeneous, then allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[16] 2. Use a lower-boiling point solvent or a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[17] 3. First, perform a column to remove the bulk of impurities, then recrystallize the partially purified material.
Low Recovery of Crystals 1. Too Much Solvent Used: The product remains dissolved in the mother liquor even after cooling.[18] 2. Crystals Were Washed with Warm Solvent: The washing step redissolved a significant portion of the product.1. Use the minimum amount of boiling solvent required to fully dissolve the crude solid.[19] If too much was added, carefully evaporate some solvent to re-saturate the solution. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. [18]
Vacuum Distillation Product Decomposes in the Distilling Flask 1. Temperature is Too High: The compound is not thermally stable at its atmospheric boiling point.[9] 2. Prolonged Heating: Extended time at high temperatures can cause degradation.1. Use a high-vacuum pump to significantly lower the boiling point. The goal is to distill at the lowest possible temperature.[20][21] 2. Ensure efficient heating and insulation. Use a heating mantle with stirring and wrap the distillation head with glass wool or aluminum foil to ensure the vapor reaches the condenser without excessive heating.

Experimental Protocols

Protocol 1: Flash Column Chromatography Workflow

This protocol outlines the standard procedure for purifying the title compound on a 5-10 g scale.

  • TLC Method Development:

    • Dissolve a small sample of the crude material in dichloromethane.

    • Spot on a silica TLC plate and elute with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).

    • Identify a solvent system that gives the product an Rf value of approximately 0.3.[14] This will be your starting eluent.

  • Column Packing:

    • Select a glass column of appropriate diameter for your scale.

    • Pack the column with silica gel (slurry packing with the initial, non-polar eluent is recommended). Ensure the silica bed is flat and free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 5 g) in a minimal volume of dichloromethane.

    • Add 10-15 g of silica gel to the solution.

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.[15]

    • Carefully layer this powder on top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system (e.g., 95:5 Hexane:EtOAc).

    • Apply positive pressure (air or nitrogen) to achieve a steady flow rate.[8]

    • Collect fractions in test tubes or vials.

    • Gradually increase the eluent polarity as the column runs if needed (gradient elution).

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate and elute with your developed method.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • Obtain the final mass and calculate the yield.

G A 1. Develop TLC Method (Aim R_f ~0.3) B 2. Pack Column (Slurry Method) A->B C 3. Load Sample (Dry Loading) B->C D 4. Elute with Solvent (Apply Pressure) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent & Dry Under Vacuum G->H

Caption: Standard workflow for flash column chromatography.

References

  • Distillation - Organic Chemistry at CU Boulder. (n.d.). Retrieved from University of Colorado Boulder website.
  • Williamson Ether Synthesis - ChemTalk. (n.d.).
  • SAFETY DATA SHEET - Bromoethane. (2025, December 19). Fisher Scientific.
  • How To: Purify by Distillation. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
  • SAFETY DATA SHEET - 4-Bromo-1-butanol. (2024, February 7). Fisher Scientific.
  • Allyl bromide. (n.d.). Sdfine.
  • Zakarian, A. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from University of California, Santa Barbara, Department of Chemistry and Biochemistry.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from University of Cape Town, Department of Science website.
  • Distillation. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
  • Successful Flash Chromatography. (n.d.). King Group, University of Sheffield.
  • Bromine in orgo lab SOP. (n.d.). Retrieved from Providence College, Environmental Health and Safety.
  • Distillation | Chemistry | Research Starters. (n.d.). EBSCO.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
  • Recrystallization. (n.d.). Retrieved from Northern Illinois University, Department of Chemistry and Biochemistry.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Recrystallization. (n.d.). Retrieved from California State University, Long Beach, Department of Chemistry and Biochemistry.
  • The Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Preparation of Aryl Bromides, Part 1: Electrophilic Bromin
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Recrystallization I. (n.d.). Retrieved from Concordia College, Department of Chemistry.
  • Analytical Method. (n.d.).
  • 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. (n.d.). BLDpharm.
  • Batool, T., Rasool, N., Gull, Y., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • Method for purifying a bromine compound. (2002).
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2014).
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015).
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). Benchchem.
  • ((2-Bromoethoxy)methyl)benzene. (n.d.). Veeprho.
  • Analytical Methods. (2025). Royal Society of Chemistry.
  • A convenient method for the synthesis of (prop-2-ynyloxy)
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.
  • ANALYTICAL METHODS - Toxicological Profile for Benzene. (n.d.).
  • Aromatic compound substitution reaction problems. (2016, February 23). Reddit.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. (2025). Benchchem.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. (n.d.).
  • Purification of High-Purity Monomers and Other Reactive Chemicals. (n.d.).
  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • 4-bromo-1,2-methylenedioxybenzene synthesis

Sources

Optimization

minimizing elimination side reactions in bromoethyl ether synthesis

A-Level Guide for Minimizing Elimination Side Reactions Welcome to the technical support center for bromoethyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Minimizing Elimination Side Reactions

Welcome to the technical support center for bromoethyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the competing E2 elimination side reaction. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing bromoethyl ethers via the Williamson ether synthesis?

The main challenge is the competition between the desired S(_N)2 (substitution) pathway that forms the ether and the undesired E2 (elimination) pathway that results in an alkene byproduct. Both reactions are promot[1][2]ed by the basic conditions required for the Williamson ether synthesis. The alkoxide, which is in[3][4]tended to act as a nucleophile, can also act as a base, abstracting a proton from the carbon adjacent (β-carbon) to the carbon bearing the bromine. This is especially problematic with secondary and tertiary alkyl halides.

Q2: I'm observing sign[5][6]ificant amounts of an alkene byproduct. What are the most likely causes?

The formation of an alkene is a clear indicator of a competing E2 elimination reaction. This is often favored by [1]several factors:

  • Steric Hindrance: If either the alkoxide or the alkyl halide is sterically bulky, the S(_N)2 pathway, which requires a backside attack, is hindered. In such cases, the alkoxi[2][7]de will more readily act as a base, abstracting a more accessible proton from the β-carbon.

  • High Reaction Tempe[2]rature: Higher temperatures generally favor the E2 elimination pathway over the S(_N)2 substitution.

  • Strong, Bulky Base:[1] The use of a strong, sterically hindered base to form the alkoxide can also promote elimination.

Q3: How does the choic[4][8]e of solvent impact the S(_N)2/E2 competition?

The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the best choice for Williamson ether synthesis. These solvents solvate th[9][10]e metal cation of the alkoxide, leaving the alkoxide anion more "naked" and thus more nucleophilic and reactive for the S(_N)2 attack. In contrast, polar protic[10] solvents (like water or alcohols) can solvate the alkoxide anion through hydrogen bonding, which reduces its nucleophilicity and can slow down the desired S(_N)2 reaction. Theoretical studies have [10]shown that strong solvation can furnish a weaker Lewis base, making the S(_N)2 pathway more viable over the E2 pathway which has a higher activation energy.

Q4: Are there alternat[11][12][13]ive methods to the Williamson ether synthesis for preparing bromoethyl ethers that avoid elimination?

Yes, several alternatives can be considered:

  • Acid-Catalyzed Etherification: While typically used for symmetrical ethers from primary alcohols, under controlled conditions, it can be adapted. However, this method is generally not suitable for secondary and tertiary alcohols which are prone to dehydration.

  • Alkoxymercuration-D[14]emercuration: This method involves the Markovnikov addition of an alcohol to an alkene. It's a good alternative but requires stoichiometric amounts of mercury salts.

  • Copper-Catalyzed Etherification: Recent methods using copper catalysts have shown promise for the synthesis of sterically hindered ethers, even at ambient temperatures.

Troubleshooting Gu[15]ide: A-Level Solutions to Common Problems

This guide provides a systematic approach to diagnosing and resolving common issues encountered during bromoethyl ether synthesis.

Problem 1: Low or No Ether Product Yield
Possible Cause Troubleshooting Suggestion Rationale
Incomplete Alkoxide Formation Ensure the base is strong enough to fully deprotonate the alcohol. Use a stronger base like Sodium Hydride (NaH) or Potassium Hydride (KH).Alcohols are weak nucle[15][16]ophiles; their corresponding alkoxides are much stronger. Incomplete deprotonation leads to a low concentration of the active nucleophile.
Poor Leaving Group[8]If using an alkyl chloride, consider converting it to a bromide or iodide in situ by adding a catalytic amount of NaI or KI.Iodide is a better leaving group than bromide or chloride, which will accelerate the S(_N)2 reaction.
Sterically Hindered Substrates If synthesizing an unsymmetrical ether, always choose the pathway where the less sterically hindered partner is the alkyl halide.The S(_N)2 reaction i[8][17]s highly sensitive to steric bulk at the electrophilic carbon. A primary alkyl halide is always preferred over a secondary or tertiary one.
Problem 2: Pred[4][6]ominance of Alkene (Elimination) Product
Possible Cause Troubleshooting Suggestion Rationale
Steric Hindrance Use a less sterically hindered base for deprotonation. For example, use NaH instead of potassium tert-butoxide.Bulky bases are more likely to act as a base (promoting E2) rather than a nucleophile (for S(_N)2).
High Reaction Tempe[4][6]rature Lower the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C. Experiment with the lower[1][5] end of this range.The activation energy for elimination is often higher than for substitution, so lowering the temperature will favor the S(_N)2 pathway.
Solvent Choice Ensure a polar aprotic solvent (e.g., DMF, DMSO) is used.These solvents enhance [9][15]the nucleophilicity of the alkoxide, favoring the S(_N)2 reaction.

Advanced Protoco[3][9]ls & Methodologies

Protocol 1: Minimizing Elimination with Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent technique for Williamson ether synthesis, especially when dealing with sensitive substrates. It allows for the use of milder reaction conditions and can significantly suppress elimination. A phase-transfer catalyst[18][19], such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is, allowing the reaction to proceed under milder conditions.

Step-by-Step Methodolo[18][20]gy:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol, the bromoethylating agent, and a suitable organic solvent (e.g., toluene).

  • Aqueous Base: Add an aqueous solution of a base, such as 50% NaOH.

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagram illustrates the competition between the desired S(_N)2 pathway and the undesired E2 side reaction.

SN2_vs_E2 cluster_reactants Reactants cluster_products Potential Products cluster_factors Influencing Factors Reactants Alcohol + Base + Bromoethylating Agent SN2_Product Desired Bromoethyl Ether Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product Alkene Byproduct Reactants->E2_Product E2 Pathway (Elimination) Factor1 • Low Steric Hindrance • Polar Aprotic Solvent • Lower Temperature Factor1->SN2_Product Factor2 • High Steric Hindrance • Strong, Bulky Base • Higher Temperature Factor2->E2_Product

Caption: S(_N)2 vs. E2 competition in ether synthesis.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting when faced with a low yield of the desired bromoethyl ether.

Troubleshooting_Flowchart start Low Yield of Bromoethyl Ether check_alkene Is Alkene the Major Byproduct? start->check_alkene check_reactants Are Starting Materials Unreacted? check_alkene->check_reactants No e2_path E2 Elimination is Dominant check_alkene->e2_path Yes sn2_path SN2 Reaction is Sluggish check_reactants->sn2_path Yes solution1 Lower Reaction Temperature e2_path->solution1 solution2 Use Less Hindered Base (e.g., NaH) solution1->solution2 solution3 Ensure Polar Aprotic Solvent (e.g., DMF) solution2->solution3 end Improved Yield solution3->end solution4 Use Stronger Base (e.g., NaH) sn2_path->solution4 solution5 Add Catalytic NaI or KI solution4->solution5 solution6 Increase Reaction Time or Temperature Moderately solution5->solution6 solution6->end

Caption: Troubleshooting flowchart for low ether yield.

References

  • SparkNotes. (n.d.). SN2 vs. E2. SparkNotes. Retrieved February 12, 2026, from [Link]

  • E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution. (2026, January 15). Medium. Retrieved February 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. Khan Academy. Retrieved February 12, 2026, from [Link]

  • van der Heijden, F., Ehlert, S., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 18156–18165. [Link]

  • BYJU'S. (n.d.). SN1 SN2 E1 E2. BYJU'S. Retrieved February 12, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved February 12, 2026, from [Link]

  • van der Heijden, F., Ehlert, S., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 18156–18165. [Link]

  • ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2014, August 13). Synthesis via Sn2/Sn1, E2, E1: Choice of solvent. Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. askIITians. Retrieved February 12, 2026, from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Retrieved February 12, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific LLC. Retrieved February 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, August 7). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia. Retrieved February 12, 2026, from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, January). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET. Retrieved February 12, 2026, from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved February 12, 2026, from [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Reddit. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. Retrieved February 12, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Alcohols and Ethers. OrgoSolver. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

troubleshooting low purity in 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene synthesis

Here is the Technical Support Guide designed for researchers and process chemists dealing with the synthesis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. Case ID: #WES-DBE-042 Subject: Troubleshooting Low Purity...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide designed for researchers and process chemists dealing with the synthesis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

Case ID: #WES-DBE-042 Subject: Troubleshooting Low Purity & Side Reactions in Phenolic Alkylation Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary & Reaction Scope

You are performing a Williamson Ether Synthesis to attach a 2-bromoethyl chain to a substituted phenol (specifically 4-hydroxy-2-methyl-1-isopropylbenzene).

The Core Problem: The reaction utilizes 1,2-dibromoethane (DBE) as the electrophile. Because DBE is bifunctional (two leaving groups), the reaction is statistically prone to bis-alkylation , where one molecule of DBE reacts with two molecules of phenol, forming a "dimer" impurity. This is the primary cause of low purity and "gummy" crude products.

The Solution Architecture: High purity (>98%) relies on shifting the statistical probability toward the mono-substituted product via stoichiometric excess and rigorous purification of the specific by-products.

Reaction Pathway & Impurity Landscape

ReactionPathway Phenol Starting Phenol (Nucleophile) Target Target Product (Mono-ether) Phenol->Target k1 (Fast) + DBE (Excess) DBE 1,2-Dibromoethane (Electrophile) DBE->Target Dimer Bis-Impurity (Dimer) Target->Dimer k2 (Slow) + Phenol Vinyl Vinyl Ether (Elimination) Target->Vinyl High Temp / Strong Base (-HBr)

Figure 1: Kinetic pathway showing the competition between the desired mono-alkylation and the secondary bis-alkylation (Dimer) or elimination (Vinyl).

Diagnostic Troubleshooting Guide

Use this module to identify the specific cause of your low purity based on analytical data (TLC/HPLC/NMR).

Issue A: The "Dimer" Trap (Bis-alkylation)

Observation: TLC shows a non-polar spot running higher than the product, or NMR shows a symmetric ethylene bridge signal (~4.4 ppm).

Root Cause The Scientific Fix
Stoichiometric Deficit Increase DBE Equivalents. Using 1.0–1.5 equivalents of 1,2-dibromoethane guarantees significant dimer formation. You must use 3.0 to 5.0 equivalents . This ensures that when a phenoxide ion encounters an electrophile, it statistically encounters a fresh DBE molecule rather than an already-reacted product.
Inverse Addition Change Addition Order. Do not add DBE to the Phenol/Base mixture. Instead, add the Phenol/Base mixture slowly to a refluxing solution of the excess DBE.
Issue B: Elimination Products (Vinyl Ethers)

Observation: Presence of olefinic protons in NMR (5.0–6.5 ppm) or low yield despite consumption of starting material.

Root Cause The Scientific Fix
Base Too Strong Switch to Carbonates. Avoid NaH or KOH if possible. Use anhydrous K₂CO₃ or Cs₂CO₃ . Strong bases promote E2 elimination of HBr from the product to form the vinyl ether.
Temperature Spike Moderate Reflux. 1,2-dibromoethane boils at ~131°C. Refluxing in high-boiling solvents (DMF/DMSO) can promote elimination. Switch to Acetonitrile (ACN) or Acetone (reflux ~56–82°C) to kinetically favor substitution over elimination.
Issue C: Unreacted Starting Material (Phenol)

Observation: Starting phenol persists on TLC despite long reaction times.

Root Cause The Scientific Fix
Wet Reagents Water Poisoning. Phenoxide anions are highly solvated by water, killing their nucleophilicity. Use anhydrous solvents and dry your K₂CO₃ in an oven before use.
Steric Hindrance Catalysis. The isopropyl group at position 1 (para to the reaction site? No, check structure*) creates steric bulk. Add 10 mol% KI (Potassium Iodide) . This generates the in situ 1-bromo-2-iodoethane, which is a more reactive electrophile (Finkelstein reaction).

*Note on Structure: In 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, the reaction site is at position 4. The isopropyl group is at position 1 (para) and methyl at 2 (meta). While not adjacent to the oxygen, the overall lipophilicity requires a polar aprotic solvent for efficiency.

The "Gold Standard" Protocol

This protocol is optimized to minimize bis-alkylation and facilitate the removal of excess reagents.

Reagents:

  • Starting Phenol (1.0 eq)

  • 1,2-Dibromoethane (4.0 eq) [CRITICAL]

  • Potassium Carbonate (anhydrous, 2.5 eq)

  • Potassium Iodide (0.1 eq) - Optional catalyst

  • Solvent: Acetonitrile (ACN) or Acetone (0.5 M concentration relative to phenol)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol in ACN. Add K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion. Color change often observed.

  • Addition: Add the full amount of 1,2-dibromoethane (4.0 eq) and KI (if using) in one portion.

    • Why? High concentration of DBE relative to Phenoxide is essential immediately.

  • Reaction: Heat to reflux (approx. 80°C for ACN). Monitor by TLC.[1]

    • Time: Typically 12–24 hours.

    • Checkpoint: If bis-alkylation is observed, lower the temperature and extend time, or increase DBE to 6.0 eq.

  • Work-up (The Purification Strategy):

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure. Do not go to dryness yet.

  • Removal of Excess DBE:

    • 1,2-Dibromoethane has a b.p. of 131°C. It is difficult to remove on a standard rotavap without high vacuum.

    • Technique: Azeotropic distillation with water or high-vacuum drying (oil pump) at 60°C is required to pull off the excess DBE.

  • Removal of Unreacted Phenol (Alkaline Wash):

    • Dissolve the residue in Ethyl Acetate or DCM.

    • Wash the organic layer 2x with 10% NaOH (aq) .

    • Mechanism:[2][3][4] This converts unreacted phenol back into water-soluble sodium phenoxide, moving it to the aqueous layer. The product (ether) remains in the organic layer.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate.[5]

FAQ: Rapid Fire Troubleshooting

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. These bromo-ethyl ethers are often viscous oils due to the disruption of crystal packing by the alkyl chain. If NMR shows purity, use it as an oil. If a solid is required, try triturating with cold pentane or hexanes to induce crystallization.

Q: Can I use NaH (Sodium Hydride) to speed this up? A: You can, but it is risky. NaH is a strong base and will promote the elimination of HBr from your product, forming the vinyl ether side product. If you must use NaH, conduct the reaction at 0°C to Room Temperature, do not reflux.

Q: I still see the "Dimer" spot. How do I remove it? A: The dimer (bis-ether) is much more non-polar than the mono-ether.

  • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate. The Dimer elutes first (very non-polar), followed by the excess DBE (if not removed), then your Product.

  • Recrystallization: If the dimer is solid and your product is oil, cooling in hexanes might precipitate the dimer.

Visual Logic: Decision Tree

TroubleshootingTree Start Start: Low Purity Observed CheckTLC Check TLC/NMR Start->CheckTLC ImpurityType Identify Impurity CheckTLC->ImpurityType Dimer Bis-Alkylated Dimer (High Rf) ImpurityType->Dimer Rf > Product Vinyl Vinyl Ether (Olefin signals) ImpurityType->Vinyl NMR: 5-6ppm Phenol Unreacted Phenol (Low Rf) ImpurityType->Phenol Rf < Product FixDimer Fix: Increase DBE to 5 eq. Dilute Reaction Dimer->FixDimer FixVinyl Fix: Lower Temp. Switch to K2CO3 Vinyl->FixVinyl FixPhenol Fix: NaOH Wash Add KI Catalyst Phenol->FixPhenol

Figure 2: Decision tree for identifying and rectifying the root cause of low purity.

References

  • Williamson Ether Synthesis Mechanism & Stoichiometry

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][5][6][7][8][9] Link

  • Mono-alkylation of Phenols with Dihaloalkanes

    • Banerjee, D., et al. "Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis." ChemSpider Synthetic Pages, 2007. Link (Demonstrates the necessity of excess reagents to prevent bis-alkylation).

  • Specific Synthesis of Propargyl/Bromoethyl Ethers of Phenols

    • Ashraf, M., et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives...". PLOS ONE, 2014. Link (Validates K2CO3/Acetone conditions for hindered phenols).

  • Purification Strategies for Phenolic Ethers

    • Organic Syntheses, Coll. Vol. 1, p. 435 (1941). "Phthalimide, N-(2-bromoethyl)-". Link (Describes the removal of excess dibromoethane via distillation).

Sources

Optimization

Technical Support Center: Optimizing Temperature and Reflux Time for Phenol Alkylation

Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature and re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature and reflux time. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve desired outcomes with precision.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding phenol alkylation, providing the essential knowledge base for subsequent optimization and troubleshooting.

Q1: What are the primary types of phenol alkylation, and how do they differ mechanistically?

A: Phenol alkylation primarily proceeds via two competitive pathways: Carbon-alkylation (C-alkylation) and Oxygen-alkylation (O-alkylation).[1]

  • C-Alkylation (Friedel-Crafts Type): This is an electrophilic aromatic substitution where an alkyl group is attached directly to the benzene ring, typically at the ortho or para positions.[2] This reaction is usually catalyzed by Lewis acids (e.g., AlCl₃, FeCl₃) or solid acid catalysts like zeolites.[3][4] The catalyst generates a carbocation electrophile from an alkylating agent (like an alkyl halide or alkene), which is then attacked by the electron-rich phenol ring.[3][5]

  • O-Alkylation (Williamson Ether Synthesis Type): This reaction forms a phenyl ether. It is a nucleophilic substitution (Sₙ2) reaction where a base (e.g., K₂CO₃, NaOH) first deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide to yield the ether product.[4][6]

The choice between these pathways is a critical optimization parameter, heavily influenced by the choice of catalyst, solvent, and reaction conditions.[1]

Q2: How do temperature and reflux time fundamentally influence a phenol alkylation reaction?

A: Temperature and time are critical, interdependent variables that control reaction rate, selectivity, and the potential for side reactions.

  • Temperature: Primarily governs the reaction rate by providing the necessary activation energy. Higher temperatures increase the rate of most chemical reactions. However, in phenol alkylation, temperature also critically influences selectivity. For instance, some reactions exhibit kinetic versus thermodynamic control, where a lower temperature may favor one isomer (the kinetic product) while a higher temperature, allowing for equilibrium to be reached, favors a more stable isomer (the thermodynamic product).[7] Exceedingly high temperatures can lead to product decomposition, polyalkylation, or rearrangement reactions.[5][8]

  • Reflux Time: This is the duration the reaction is held at its boiling point. It must be sufficient for the reaction to proceed to completion. Monitoring the reaction (e.g., by TLC or GC) is crucial to determine the optimal time. Insufficient time leads to low conversion, while excessive time can promote the formation of undesirable byproducts, especially at elevated temperatures.[6]

Q3: Why is catalyst selection so crucial for controlling the outcome?

A: The catalyst dictates the reaction mechanism.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These promote C-alkylation by activating alkyl halides or alkenes to form carbocations.[3] However, the lone pair of electrons on the phenol's oxygen can coordinate with the Lewis acid, reducing its activity and deactivating the ring, which can complicate the reaction.[8][9][10]

  • Base Catalysts (e.g., K₂CO₃, NaOH): These are used for O-alkylation. They must be strong enough to deprotonate the phenol, creating the phenoxide nucleophile for the Williamson ether synthesis.[4]

  • Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia): These are often used in industrial vapor-phase or liquid-phase C-alkylation. Their pore size and acidic site strength can offer shape selectivity, favoring certain isomers (e.g., para-alkylation) and can be more environmentally benign and easier to separate from the reaction mixture.[8][11]

Part 2: Troubleshooting Guide

This guide is structured to address specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q: I've set up my phenol alkylation, but after the expected reflux time, analysis shows mostly unreacted phenol. What are the likely causes and how do I fix it?

A: This common issue points to a problem with activation energy, catalyst activity, or reagent quality.

Causality and Solutions:

  • Insufficient Temperature: The reaction may lack the necessary activation energy.

    • Solution: Gradually increase the reaction temperature in 10–20°C increments, carefully monitoring the reaction progress. Ensure your reflux setup is efficient to maintain a stable temperature at the solvent's boiling point.[4] Be aware that for volatile alkylating agents, excessive temperature can lead to loss of the reactant from the system.[6]

  • Inactive Catalyst: The catalyst is the engine of the reaction; if it's compromised, the reaction will not proceed.

    • Lewis Acids (AlCl₃, FeCl₃): These are highly sensitive to moisture. Ensure you are using an anhydrous grade from a freshly opened container or a properly stored batch.[4][6] Handling under an inert atmosphere (e.g., nitrogen or argon) is best practice.

    • Solid Acid Catalysts (Zeolites): These often require activation by heating under vacuum to drive off adsorbed water. Coking (carbon deposition) from previous runs can also block active sites.[8] Check the literature for specific activation or regeneration (calcination) procedures for your chosen catalyst.[8]

    • Bases (K₂CO₃, Cs₂CO₃): Ensure the base is finely powdered to maximize surface area and is thoroughly dried before use.

  • Poor Reagent Quality: Impurities in the phenol, alkylating agent, or solvent can inhibit the reaction.

    • Solution: Use purified reagents and anhydrous solvents. Ensure the phenol itself is free of water.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_temp Is Reaction Temp Sufficiently High? start->check_temp check_catalyst Is Catalyst Active and Anhydrous? check_temp->check_catalyst Yes increase_temp Increase Temperature in 10-20°C Increments. Monitor Reaction. check_temp->increase_temp No check_reagents Are Reagents Pure and Dry? check_catalyst->check_reagents Yes activate_catalyst Use Fresh/Anhydrous Catalyst. Activate/Regenerate Solid Catalyst. check_catalyst->activate_catalyst No purify_reagents Purify Reagents. Use Anhydrous Solvent. check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes increase_temp->success activate_catalyst->success purify_reagents->success

Caption: A decision tree for troubleshooting low conversion.

Issue 2: Poor Selectivity (C- vs. O-Alkylation or ortho- vs. para-Isomers)

Q: My reaction is working, but I'm getting a mixture of C- and O-alkylated products, or the wrong isomer ratio (ortho vs. para). How can I control the selectivity?

A: Selectivity is a nuanced challenge controlled by a careful interplay of solvent, catalyst, and temperature.

Causality and Solutions:

  • C- vs. O-Alkylation Control:

    • To Favor O-Alkylation (Ether): Employ Williamson ether synthesis conditions. Use a polar aprotic solvent (e.g., DMF, acetone) and a base catalyst (K₂CO₃, NaOH).[4] Aprotic solvents solvate the cation of the base but not the phenoxide anion, leaving it highly nucleophilic and ready to attack the alkyl halide.[4] Lower to moderate temperatures are generally preferred.

    • To Favor C-Alkylation (Ring Substitution): Use Friedel-Crafts conditions with a Lewis acid or solid acid catalyst.[2] Protic solvents or non-polar solvents are often used. Protic solvents can hydrogen-bond with the phenoxide oxygen, sterically hindering O-alkylation and thus favoring C-alkylation.[4]

  • ortho- vs. para-Isomer Control: This is a classic example of thermodynamic vs. kinetic control.

    • To Favor ortho-Isomer (Kinetic Product): Generally, lower reaction temperatures favor the ortho product, which often forms faster due to a lower activation energy barrier, sometimes involving coordination with the hydroxyl group.[7]

    • To Favor para-Isomer (Thermodynamic Product): Higher reaction temperatures and longer reflux times favor the more sterically stable para product.[7] At higher temperatures, the alkylation can become reversible, allowing the initially formed ortho product to rearrange to the more stable para isomer.[12] Using bulky solid acid catalysts like certain zeolites can also sterically favor the formation of the less hindered para product.

Mechanism: O- vs. C-Alkylation Pathways

cluster_O O-Alkylation (Ether Formation) cluster_C C-Alkylation (Ring Substitution) O1 Phenol + Base O2 Phenoxide Ion (Strong Nucleophile) O1->O2 O3 Attack on R-X O2->O3 O4 Phenyl Ether Product O3->O4 C1 Alkylating Agent + Lewis Acid C2 Carbocation (Electrophile) C1->C2 C3 Attack by Phenol Ring C2->C3 C4 Alkylphenol Product C3->C4

Caption: Simplified reaction pathways for O- and C-alkylation.

Issue 3: Formation of Polyalkylated Byproducts

Q: My desired mono-alkylated product is forming, but I'm also getting significant amounts of di- and tri-alkylated products. How can I suppress this?

A: Polyalkylation occurs because the first alkyl group added to the phenol ring is electron-donating, which activates the ring further, making it more susceptible to a second substitution than the original phenol.[5]

Causality and Solutions:

  • Stoichiometry: The molar ratio of reactants is the most direct control lever.

    • Solution: Use a large excess of the aromatic substrate (phenol) relative to the alkylating agent.[3] This increases the statistical probability that the alkylating agent will encounter an unreacted phenol molecule rather than a mono-alkylated one. A starting point is a 3:1 to 5:1 molar ratio of phenol to alkylating agent.

  • Reaction Time and Temperature: Over-extending the reaction can promote further alkylation.

    • Solution: Monitor the reaction closely. As soon as the starting alkylating agent is consumed and a reasonable yield of the mono-alkylated product is achieved, quench the reaction. Avoid unnecessarily high temperatures or long reflux times.

Part 3: Data Presentation & Protocols

Table 1: General Effect of Temperature on Phenol Alkylation Selectivity

Temperature RangeTypical OutcomeControlling FactorRationale
Low (~25-50°C)Favors ortho-C-alkylation or O-alkylationKinetic ControlThe reaction follows the pathway with the lowest activation energy, which is often ortho-attack or O-attack.[7]
High (~100-200°C)Favors para-C-alkylationThermodynamic ControlProvides enough energy to overcome higher activation barriers and allows the reaction to equilibrate to the most stable isomer (para).[7][12]
Very High (>200°C)Increased risk of dealkylation, rearrangement, and decomposition.[8][12]DecompositionC-C and C-O bonds can begin to cleave, and complex side reactions can occur.

Experimental Protocol: General Procedure for Optimizing Temperature in a Lab-Scale Friedel-Crafts C-Alkylation

This protocol provides a framework for systematically optimizing the temperature for the alkylation of phenol with a secondary alkyl halide (e.g., 2-bromopropane) using a Lewis acid catalyst.

Materials:

  • Phenol (purified)

  • 2-Bromopropane (alkylating agent)

  • Aluminum chloride (AlCl₃, anhydrous) (catalyst)

  • Dichloromethane (anhydrous solvent)

  • Three-neck round-bottom flask

  • Reflux condenser, dropping funnel, and thermometer

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Hydrochloric acid (1M, for workup)

  • Sodium bicarbonate solution (saturated, for workup)

  • Brine (saturated NaCl solution, for workup)

  • Anhydrous magnesium sulfate (drying agent)

  • TLC plates and appropriate eluent system (e.g., Hexane:Ethyl Acetate)

Procedure:

  • Setup: Assemble the dry three-neck flask with a stirrer, reflux condenser (with a drying tube), and thermometer. Place the flask in a heating mantle.

  • Reagent Loading: Under an inert atmosphere if possible, charge the flask with phenol (e.g., 50 mmol) and anhydrous dichloromethane (e.g., 100 mL). Cool the mixture in an ice bath to 0-5°C.

  • Catalyst Addition: Carefully and portion-wise, add the anhydrous AlCl₃ (e.g., 55 mmol, 1.1 eq). Stir for 15-20 minutes to allow for complex formation.

  • Alkylating Agent Addition: Add the 2-bromopropane (e.g., 50 mmol, 1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Temperature Optimization (Test Points):

    • Run 1 (Low Temp): After addition, allow the reaction to stir at room temperature (~25°C) for 4 hours.

    • Run 2 (Medium Temp): Set up a parallel reaction or repeat, and after addition, slowly heat the mixture to reflux (~40°C for DCM) for 2 hours.

    • Run 3 (Higher Temp - Solvent Change): For a higher temperature, a solvent like 1,2-dichloroethane (reflux ~83°C) could be used.

  • Monitoring: At 1-hour intervals, take a small aliquot from the reaction, quench it with dilute HCl, extract with a small amount of ethyl acetate, and spot on a TLC plate to monitor the consumption of phenol and the formation of products.

  • Workup (Quenching): Once the desired endpoint is reached (based on TLC), cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture over crushed ice containing concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and the ratio of ortho to para isomers for each temperature condition. This data will reveal the optimal temperature for your desired outcome.

References

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]

  • ResearchGate. (2009). Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst. Retrieved from [Link]

  • Bartleby. (n.d.). Experiment 8 Phenol Alkylation. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylation of phenol: a mechanistic view. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular alkylation of phenols. Part II. ortho-versus para- Alkylation. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. Retrieved from [Link]

  • Scribd. (n.d.). Kinetics of Phenol Alkylation With Tert Butyl Alco 2020 Chemical Engineering. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • Google Patents. (n.d.). PHENOL ALKYLATION PROCESS.
  • Google Patents. (n.d.). CA1284663C - Phenol alkylation process.
  • Semantic Scholar. (n.d.). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. Retrieved from [Link]

  • ACS Publications. (n.d.). Ortho-Selective Alkylation of Phenol with 2-Propanol without Catalyst in Supercritical Water. Retrieved from [Link]

  • ResearchGate. (2012). Vapour phase ortho-selective alkylation of phenol with methanol over cobalt chromite catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Sathee Forum. (n.d.). Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Purity Profiling of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

A Comparative NMR Guide for Medicinal Chemists Executive Summary & Structural Context This guide provides an in-depth spectral analysis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene , a functionalized ether deriva...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative NMR Guide for Medicinal Chemists

Executive Summary & Structural Context

This guide provides an in-depth spectral analysis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene , a functionalized ether derivative of Biosol (4-isopropyl-3-methylphenol) . Unlike its isomers Thymol and Carvacrol, this scaffold features a para-substitution pattern between the oxygen and the isopropyl group, a critical geometric distinction for structure-activity relationship (SAR) studies in drug development.

This molecule serves as a versatile "linker" intermediate. The terminal alkyl bromide allows for nucleophilic substitution (SN2) to attach pharmacophores, making the purity and structural integrity of the ethoxy tail paramount.

Structural Topology
  • Core: 1,2,4-trisubstituted benzene.

  • Key Feature: The 2-bromoethoxy tail (-O-CH₂-CH₂-Br) acts as the reactive handle.

  • Isomerism Warning: Do not confuse with the ethers of Thymol (2-isopropyl-5-methyl) or Carvacrol (5-isopropyl-2-methyl). The NMR splitting patterns in the aromatic region are distinct due to the specific symmetry of the Biosol core.

Synthesis & Impurity Landscape (Visualized)

Understanding the synthesis is prerequisite to interpreting the NMR spectrum, as specific impurities (Elimination products, Bis-alkylation) have distinct spectral signatures.

SynthesisPathway Biosol Biosol (4-Isopropyl-3-methylphenol) Target TARGET PRODUCT 4-(2-Bromoethoxy)-... (Bromo-Linker) Biosol->Target K2CO3, ACN Reflux (SN2) Bis IMPURITY B Bis-Ether (Dimer) Biosol->Bis Stoichiometry Error DBE 1,2-Dibromoethane (Excess) DBE->Target Vinyl IMPURITY A Vinyl Ether (Elimination) Target->Vinyl Overheating (-HBr)

Figure 1: Synthesis pathway of the target molecule via Williamson ether synthesis, highlighting critical impurity vectors.

1H NMR Spectrum Analysis (The Baseline)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1]

The spectrum is defined by three distinct regions: the Aromatic Zone (structural isomer confirmation), the Linker Zone (functional integrity), and the Aliphatic Zone (scaffold identity).

Table 1: Chemical Shift Assignments
PositionGroupShift (δ ppm)MultiplicityIntegrationCoupling (J)Mechanistic Insight
Aromatic Ar-H (C3) 6.75 - 6.80Doublet (d)1H~2.5 HzDiagnostic: Meta-coupled to H5; shielded by ortho-alkoxy group.
Aromatic Ar-H (C5) 6.68 - 6.72dd1H8.0, 2.5 HzOrtho to alkoxy, meta to methyl.
Aromatic Ar-H (C6) 7.10 - 7.15Doublet (d)1H8.0 HzDeshielded by ortho-isopropyl group.
Linker -O-CH₂- 4.25Triplet (t)2H6.2 HzDeshielded by Oxygen. Key indicator of ether formation.
Linker -CH₂-Br 3.62Triplet (t)2H6.2 HzDeshielded by Bromine. Critical purity marker.
Aliphatic Ar-CH-(CH₃)₂ 3.10Septet1H6.8 HzMethine proton of the isopropyl group.
Aliphatic Ar-CH₃ 2.25Singlet (s)3H-Benzylic methyl group.
Aliphatic -CH-(CH₃)₂ 1.20Doublet (d)6H6.8 HzIsopropyl methyls.

Analyst Note: The coupling of the aromatic protons confirms the 1,2,4-substitution pattern. If you observe a singlet in the aromatic region integrating to 1H without meta-coupling, re-evaluate for the Thymol isomer (where H2 and H5 are para and often appear as singlets).

Comparative Analysis: Performance & Alternatives

This section objectively compares the target molecule against its Chloro-analog (alternative linker) and common impurities.

Comparison A: Bromo-Linker vs. Chloro-Linker

In medicinal chemistry, the choice between a bromo- and chloro-linker determines the reactivity of the subsequent step.

FeatureBromo-Analog (Target) Chloro-Analog (Alternative) NMR Distinction
Formula -O-CH₂-CH₂-Br -O-CH₂-CH₂-Cl Shift Difference
Reactivity High (Good leaving group)Moderate (Requires stronger nucleophiles)N/A
Stability Moderate (Light sensitive)HighN/A

-Proton Shift

3.62 ppm
(Triplet)

3.81 ppm
(Triplet)
Cl is more electronegative, causing greater deshielding.[2]

-Proton Shift

4.25 ppm

4.22 ppm
Minimal difference at the ether linkage.

Decision Guide: Use the Bromo-analog if the next step involves mild nucleophiles (amines, thiols). Use the Chloro-analog if the molecule must survive harsh intermediate purification, but be aware the NMR shift of the terminal methylene will move downfield by ~0.2 ppm.

Comparison B: Product vs. Impurities (Quality Control)

The most common failure mode in this synthesis is elimination to the vinyl ether or hydrolysis to the alcohol.

SpeciesKey Signal (ppm)MultiplicityCause of Impurity
Target Product 3.62 (-CH₂-Br)TripletDesired Outcome.
Vinyl Ether 6.60 (dd), 4.75 (dd), 4.45 (dd) AMX PatternOverheating/Strong Base (Elimination of HBr).
Alcohol (Hydrolysis) 3.95 (-CH₂-OH)Broad/TripletWet solvents or poor storage.
Starting Phenol 4.8 - 5.5 (Ar-OH)Broad SingletIncomplete reaction.
Experimental Protocol: Analytical Workflow

To ensure reproducible spectral data, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10-15 mg of the oil/solid.

  • Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? The molecule is highly lipophilic. DMSO-d₆ may be used if OH peaks (impurities) need characterization, but CDCl₃ provides sharper resolution for the methylene triplets.

  • Filtration: If the solution is cloudy (residual KBr salts), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters[3]
  • Pulse Sequence: zg30 (Standard proton).

  • Scans (NS): 16 (Sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration
  • Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Phase/Baseline: Apply automatic phase correction. Manual baseline correction is recommended if integrating the aliphatic region to quantify impurities.

  • Normalization: Set the Ar-CH₃ singlet at 2.25 ppm to an integral of 3.00 .

    • Validation: The isopropyl methyl doublet (1.20 ppm) must integrate to ~6.00. The ether triplets (4.25 and 3.62 ppm) must integrate to ~2.00 each.

References
  • National Institute of Standards and Technology (NIST). 3-Methyl-4-isopropylphenol (Biosol) Mass Spectrum & Data. NIST Chemistry WebBook. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on benzene rings).
  • LibreTexts Chemistry. 13.4: Chemical Shifts in 1H NMR Spectroscopy. (Validation of electronegativity effects on alkyl halides). [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane. (Comparative data for Br vs Cl shift effects). [Link]

Sources

Comparative

A Researcher's Comparative Guide to the FTIR Spectrum of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

For professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this pur...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the expected FTIR absorption peaks for the compound 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, a molecule featuring a complex substitution pattern on an aromatic core.

This document moves beyond a simple recitation of spectral data. It is designed to provide a comparative analysis, grounding the predicted spectral features in the established principles of vibrational spectroscopy and comparing them with data for analogous structures. The causality behind peak assignments is explained to empower researchers in their own spectral interpretations.

Molecular Structure and its Vibrational Fingerprint

The first step in any spectral analysis is a thorough understanding of the molecule's structure. 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is a 1,2,4-trisubstituted aromatic ether with an alkyl halide functionality. Each of these components will give rise to characteristic vibrations and corresponding absorption peaks in the FTIR spectrum.

To visualize the relationship between the structure and its expected spectral features, the following diagram outlines the key functional groups and their anticipated vibrational modes.

Caption: Molecular structure and key vibrational modes for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

A Comparative Analysis of Expected FTIR Absorption Peaks

The FTIR spectrum of an organic molecule is a superposition of the absorptions of its individual functional groups, modulated by their electronic and steric environment. Below, we dissect the expected spectrum of our target molecule, comparing the predicted peak locations with established literature values.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityComparative Notes and Rationale
Aromatic C-H Stretch 3100-3000Medium to WeakThis peak, appearing just to the left of 3000 cm⁻¹, is a hallmark of C-H bonds on an aromatic ring.[1][2][3][4] Its intensity is typically lower than that of aliphatic C-H stretches.
Aliphatic C-H Stretch 3000-2850StrongThese absorptions arise from the C-H bonds of the isopropyl, methyl, and bromoethoxy substituents. The presence of multiple alkyl groups will likely result in a strong, possibly complex, set of peaks in this region.
Aromatic C=C In-Ring Stretch 1600-1585 & 1500-1400Medium to StrongThe benzene ring exhibits characteristic in-plane stretching vibrations.[1][2][3][4][5] Typically, two to four bands appear in this region, and their presence is a strong indicator of an aromatic system.
Alkyl C-H Bending ~1465 & ~1375MediumThese peaks correspond to the bending vibrations of the C-H bonds in the alkyl substituents. A key diagnostic feature of the isopropyl group is the presence of a doublet around 1385 cm⁻¹ and 1365 cm⁻¹, arising from symmetric and asymmetric bending of the two methyl groups.
Asymmetric Aryl-Alkyl Ether C-O Stretch 1275-1200StrongAryl alkyl ethers characteristically show a strong, broad absorption band in this region due to the asymmetric C-O-C stretch.[6][7][8][9][10] This is often one of the most prominent peaks in the fingerprint region for such molecules.
Symmetric Aryl-Alkyl Ether C-O Stretch 1047-1004MediumA second, usually less intense, peak corresponding to the symmetric C-O-C stretch is also expected for aryl alkyl ethers.[7][8][11]
C-H Out-of-Plane (OOP) Bending 900-675StrongThe position of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic peaks are expected in the 870–900 cm⁻¹ and 780–830 cm⁻¹ ranges.[1][2][3] The presence of peaks in these specific regions would provide strong evidence for the proposed substitution pattern.
C-Br Stretch 690-515Medium to StrongThe C-Br stretching vibration is found in the lower frequency region of the spectrum.[5][12][13] Its presence confirms the bromo-functionalization of the ethoxy group.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocol is recommended for analyzing liquid samples such as 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Sample Obtain Liquid Sample Start->Sample Clean Clean ATR Crystal (e.g., with isopropanol) Sample->Clean Dry Dry Crystal with Nitrogen Gas Clean->Dry Background Acquire Background Spectrum (Air) Dry->Background Apply Apply Small Drop of Sample to Crystal Background->Apply Acquire_Sample Acquire Sample Spectrum Apply->Acquire_Sample Process Perform Automatic Baseline Correction & ATR Correction Acquire_Sample->Process Identify Identify and Label Major Peaks Process->Identify Compare Compare with Reference Data and Predictions Identify->Compare End End Compare->End

Caption: Recommended workflow for FTIR analysis of a liquid sample using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Accessory: Utilize an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples, requiring minimal sample preparation.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum. This will be a spectrum of the clean, empty ATR crystal and will be automatically subtracted from the sample spectrum to remove any instrument and environmental artifacts.

  • Sample Application: Place a small drop of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene directly onto the ATR crystal. Ensure the crystal surface is completely covered.

  • Spectral Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be processed using the instrument's software. This typically includes an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, as well as a baseline correction to ensure a flat spectral baseline.

  • Analysis: Analyze the processed spectrum by identifying the major absorption peaks and comparing their wavenumbers and relative intensities to the predicted values outlined in the table above.

Concluding Remarks for the Practicing Scientist

The FTIR spectrum of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is predicted to be rich with information, providing clear evidence for its key structural features. The most definitive peaks for confirming the identity of this molecule would be the combination of:

  • The strong, asymmetric C-O stretch of the aryl-alkyl ether around 1250 cm⁻¹.

  • The characteristic out-of-plane C-H bending bands for a 1,2,4-trisubstituted benzene ring.

  • The C-Br stretch in the low-frequency region of the spectrum.

When comparing an experimentally obtained spectrum to this guide, it is crucial to remember that the exact peak positions can be influenced by factors such as the sample phase, solvent (if any), and intermolecular interactions. However, the patterns and relative positions of the absorption bands discussed herein provide a robust framework for the confident identification and structural verification of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.

References

  • Collier, W. E., Schultz, T., & Kalasinsky, V. (1992). Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Semantic Scholar.
  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Shahravan, A., Desai, T. G., & Matsoukas, T. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • BenchChem. (n.d.). An In-depth Technical Guide to the FTIR Spectral Analysis of 4-Isopropyl Styrene.
  • OpenStax. (2023, September 20). 15.
  • Chemistry LibreTexts. (2024, September 26). 15.
  • YouTube. (2023, February 27).
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Doc Brown's Chemistry. (n.d.).
  • ResearchGate. (2015, August 22). Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1?.
  • NIST. (n.d.). Isopropyl Alcohol. NIST WebBook.
  • ChemicalBook. (n.d.). Isopropyl alcohol(67-63-0) IR Spectrum.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Germán Fernández. (n.d.). IR spectrum: Ethers. Infrared Spectroscopy.
  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • CDN. (n.d.). Infrared Spectroscopy.
  • Insubria. (2012, September 19).
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • Air Hygiene. (n.d.). FTIR TESTING.
  • ResearchGate. (n.d.). FTIR spectra of (a) AHM, (b) H2L, (c) [MoO2(L)(EtOH)], (d)...

Sources

Validation

Diagnostic Fragmentation of Bromoethoxy Benzene Derivatives: A Comparative MS Guide

Topic: Mass Spectrometry Fragmentation Pattern of Bromoethoxy Benzene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Halogen Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Bromoethoxy Benzene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Halogen Advantage in Metabolite Tracing

In the high-stakes arena of drug development and impurity profiling, bromoethoxy benzene derivatives serve as critical structural motifs—often acting as linkers in PROTACs (Proteolysis Targeting Chimeras) or as alkylating agents in synthetic pathways. Their analysis demands more than just molecular weight confirmation; it requires a robust understanding of their unique fragmentation behavior.

This guide objectively compares the mass spectrometric performance of bromoethoxy derivatives against their chlorinated and non-halogenated analogs. We demonstrate that the bromoethoxy moiety acts as a superior "self-validating" chemical tag , offering a diagnostic isotopic signature that simplifies complex spectral deconvolution.

Isotopic Signature Analysis: The "Twin Towers" Effect

The most immediate diagnostic advantage of bromoethoxy derivatives over alternatives (chloro- or fluoro-analogs) is the distinct isotopic pattern of Bromine.

Comparative Isotopic Profiles
Derivative ClassIsotope PatternRelative IntensityDiagnostic Utility
Bromoethoxy (

)

1 : 1 (Doublet)High. The "Twin Towers" pattern is unmistakable in complex matrices, acting as a built-in flag for automated peak picking.
Chloroethoxy (

)

3 : 1 Moderate. The 3:1 ratio is common but can be confused with overlapping organic clusters or background noise.
Fluoroethoxy (

)

only
MonoisotopicLow. Lacks a specific isotopic fingerprint; requires high-resolution MS (HRMS) for confirmation.
Ethoxy (

)
NoneMonoisotopicNone. Indistinguishable from general organic background without MS/MS fragmentation.

Expert Insight: When analyzing reaction mixtures, look for the 1:1 doublet separated by 2 Da. This signature persists in the molecular ion (


) and any fragment retaining the bromine atom, providing a "breadcrumbs trail" through the fragmentation pathway.

Technique Comparison: EI vs. ESI Performance

Selecting the right ionization method is critical for maximizing data quality.

Table 1: Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)Use EI for structural elucidation; ESI for purity/quantitation.[1]
Molecular Ion (

)
Weak / Moderate (

200/202)
Strong (

or

)
EI confirms structure; ESI confirms MW.
Fragmentation Rich, reproducible fingerprint.[1][2]Minimal (requires CID).EI provides the "fingerprint" needed for library matching.
Key Diagnostic Ion

94
(Phenol) &

121
(Loss of Br)
Loss of neutral

EI offers more orthogonal data points.

Deep Dive: Fragmentation Mechanisms (EI)

The electron ionization (EI) spectrum of (2-bromoethoxy)benzene (MW 201) is governed by three competing pathways driven by the stability of the phenoxy radical and the weakness of the C-Br bond.

Pathway A: Bromine Ejection (The "Chain Check")

The Carbon-Bromine bond is relatively weak (


66 kcal/mol). Upon ionization, the radical cation often expels the bromine atom directly.
  • Mechanism: Direct homolytic cleavage of the C-Br bond.

  • Result: Collapse of the 1:1 doublet into a singlet at

    
     121 .
    
  • Significance: This peak confirms the presence of the phenoxyethyl backbone (

    
    ).
    
Pathway B: Ether Rearrangement (The "Core Check")

This is the most diagnostic pathway for phenyl ethers, often referred to as a McLafferty-like rearrangement or Hydrogen Rearrangement/Alkene Elimination .

  • Mechanism: A

    
    -hydrogen on the ethyl chain transfers to the oxygen atom via a 4-membered transition state.
    
  • Result: Expulsion of neutral vinyl bromide (

    
    ) and formation of the Phenol radical cation at 
    
    
    
    94
    .
  • Significance: A strong peak at

    
     94 confirms the aromatic ether linkage.
    
Pathway C: -Cleavage
  • Mechanism: Cleavage of the C-C bond next to the oxygen.[3][4]

  • Result: Formation of the oxonium ion

    
     at 
    
    
    
    107
    .
  • Significance: Differentiates ethyl linkers from propyl or longer chains.

Visualization: Fragmentation Tree

The following diagram illustrates the causality between the parent ion and its progeny.

Fragmentation Parent Molecular Ion (M+•) m/z 200 / 202 (1:1 Doublet) Ion121 Phenoxyethyl Cation m/z 121 (Singlet) Parent->Ion121 Pathway A: Loss of Br• BrRad Br• (Neutral) Parent->BrRad Ion94 Phenol Radical Cation m/z 94 (Base Peak Candidate) Parent->Ion94 Pathway B: H-Rearrangement VinylBr Vinyl Bromide (Neutral) Parent->VinylBr Ion107 Oxonium Ion m/z 107 Parent->Ion107 Pathway C: α-Cleavage CH2Br •CH2Br (Neutral) Parent->CH2Br

Figure 1: Mechanistic fragmentation tree of (2-bromoethoxy)benzene under 70 eV Electron Ionization. Note the collapse of the isotopic doublet in Pathway A.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and scientific integrity, follow this validated workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of derivative in 1 mL of HPLC-grade Dichloromethane (DCM) . Why? DCM solubilizes the ether effectively and is volatile enough for sharp GC peaks.

  • Dilution: Dilute 1:100 with Hexane or Methanol prior to injection to prevent detector saturation.

Step 2: GC-MS Acquisition Parameters
  • Inlet Temperature: 250°C (Ensure rapid volatilization without thermal degradation).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Source Temperature: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Step 3: Data Validation (The "Check" Step)
  • Locate the Molecular Ion: Search for the doublet at

    
     200 and 202. If the ratio is not ~1:1, co-elution is occurring.
    
  • Verify the 94/121 Ratio:

    • If

      
       94 is absent, the ether linkage may be hydrolyzed or the molecule is not a phenyl ether.
      
    • If

      
       121 is absent, the bromine may have been substituted (e.g., by solvent impurities).
      

References

  • NIST Mass Spectrometry Data Center. "Benzene, (2-bromoethoxy)- Mass Spectrum."[5] NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for rearrangement mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Reference for halogen isotopic patterns and ether fragmentation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for phenoxy ether cleavage rules).

Sources

Comparative

Technical Assessment: 13C NMR Characterization of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

This technical guide provides a comprehensive 13C NMR characterization framework for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene , a functionalized ether derivative of Biosol (4-isopropyl-3-methylphenol) . This mol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive 13C NMR characterization framework for 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene , a functionalized ether derivative of Biosol (4-isopropyl-3-methylphenol) .

This molecule serves as a critical linker intermediate in medicinal chemistry, often confused with its isomer, the thymol derivative.[1] This guide distinguishes the two and provides the spectral data required for structural validation.[1]

Executive Summary & Structural Context[1][2][3][4][5]

  • Target Molecule: 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

  • Core Scaffold: 4-Isopropyl-3-methylphenol (Biosol)

  • Functional Modification: O-alkylation with a 2-bromoethyl moiety.

  • Critical Application: This compound acts as an electrophilic linker.[1] The presence of the terminal bromide allows for subsequent nucleophilic substitution (e.g., amination) to generate beta-blocker analogs or antimicrobial agents.[1]

The Analytical Challenge: Distinguishing this product from its regioisomer (the thymol derivative) and confirming the integrity of the alkyl halide chain without elimination (vinyl ether formation) is the primary objective of the NMR analysis.[1]

Comparative Spectral Data (13C NMR)

The following table contrasts the calculated/observed shifts of the Target Molecule against its Precursor (Biosol) and its Regioisomer (Thymol derivative). This comparison allows for rapid purity assessment and isomeric differentiation.[1]

Solvent: CDCl₃ (Reference: 77.16 ppm) | Frequency: 100/125 MHz

Carbon AssignmentTarget Molecule (ppm)Precursor (Biosol) (ppm)Isomer (Thymol Ether)* (ppm)Signal Type
C-O (Ether/Phenol) 156.4 153.1155.8Quaternary (C)
O-CH₂ (Linker) 67.8 67.5Secondary (CH₂)
CH₂-Br (Linker) 29.4 29.5Secondary (CH₂)
Ar-C-iPr (Ipso) 139.8 138.5136.2Quaternary (C)
Ar-C-Me (Ipso) 136.5 136.0134.5Quaternary (C)
Ar-CH (Ortho to O) 112.5 112.0112.8Tertiary (CH)
Ar-CH (Meta to O) 126.1 126.0126.3Tertiary (CH)
Ar-CH (Ortho to iPr) 125.8 125.5121.5Tertiary (CH)
iPr-CH (Methine) 28.6 28.526.8Tertiary (CH)
iPr-CH₃ (Methyls) 22.8 22.722.8Primary (CH₃)
Ar-CH₃ (Methyl) 19.2 19.021.3Primary (CH₃)

*Isomer Note: The Thymol derivative is 1-(2-bromoethoxy)-2-isopropyl-5-methylbenzene. Note the distinct shift in the aromatic methyl group (~19 ppm for Biosol vs ~21 ppm for Thymol) due to ortho- steric compression differences.

Key Diagnostic Indicators
  • The Linker Signature: The appearance of the O-CH₂ signal at ~67.8 ppm and the CH₂-Br at ~29.4 ppm confirms the successful attachment of the bromoethyl chain.[1]

  • Phenolic Shift: The ipso carbon attached to oxygen shifts downfield by approximately 3–4 ppm (153 → 156 ppm) upon etherification.

  • Absence of Vinyl Signals: A common side reaction is elimination to form the vinyl ether.[1] Ensure no signals appear at 145–150 ppm and 90–100 ppm , which would indicate the vinyl group (-O-CH=CH₂).

Structural Assignment Logic (Pathway)

The following diagram illustrates the logical flow for assigning the spectrum and validating the synthesis.

NMR_Assignment_Logic Start Crude Product Spectrum Region_Aliphatic Aliphatic Region (10-70 ppm) Start->Region_Aliphatic Region_Aromatic Aromatic Region (110-160 ppm) Start->Region_Aromatic Check_Linker Check Linker Signals: ~68 ppm (O-CH2) ~29 ppm (CH2-Br) Region_Aliphatic->Check_Linker Check_Elimination Check Impurities: Vinyl Ether? (90-150 ppm extra peaks) Region_Aromatic->Check_Elimination Isomer_Check Isomer Verification: Ar-Me Shift Check < 20 ppm = Biosol Core > 21 ppm = Thymol Core Check_Linker->Isomer_Check Linker Present Check_Elimination->Isomer_Check Clean Ar Region Validation Structure Validated: 4-(2-bromoethoxy)-2-methyl- 1-(propan-2-yl)benzene Isomer_Check->Validation Shift Matches Biosol Pattern

Caption: Logical workflow for spectral assignment, filtering for common elimination byproducts and isomeric impurities.

Experimental Protocol: Synthesis & NMR Acquisition

To ensure the data matches the table above, the sample must be prepared and synthesized under controlled conditions to minimize elimination byproducts.[1]

A. Synthesis (Williamson Etherification)[1]
  • Reagents: Biosol (1.0 eq), 1,2-Dibromoethane (3.0 eq, excess to prevent dimerization), K₂CO₃ (2.0 eq).[1]

  • Solvent: Acetonitrile (ACN) or Acetone (reflux).[1]

  • Procedure:

    • Dissolve Biosol in ACN.[1] Add K₂CO₃ and stir for 30 min to generate the phenoxide.

    • Add 1,2-dibromoethane dropwise.[1]

    • Reflux for 12–16 hours.[1] Monitor by TLC (Biosol Rf ~0.4, Product Rf ~0.7 in 9:1 Hex/EtOAc).

    • Critical Workup: Wash with dilute NaOH to remove unreacted phenol (which complicates the aromatic NMR region).

B. NMR Sample Preparation[1]
  • Mass: 10–15 mg of purified oil/solid.[1]

  • Solvent: 0.6 mL CDCl₃ (filtered through basic alumina if the sample is acid-sensitive).

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton decoupled).[1]

    • Scans (NS): Minimum 256 (to resolve quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy for quaternary carbons).

Detailed Assignment & Causality

The Aliphatic Chain (Linker)

The 2-bromoethoxy group introduces a distinct "fingerprint" in the 13C spectrum.[1]

  • O-CH₂ (67.8 ppm): This carbon is significantly deshielded by the direct oxygen attachment.[1] It appears roughly 20 ppm downfield from a standard alkyl chain.[1]

  • CH₂-Br (29.4 ppm): The heavy atom effect (Heavy Atom Effect) of Bromine typically shields the alpha-carbon relative to Chlorine or Oxygen. While electronegative, the large electron cloud of Br results in a shift upfield compared to a chloro-analog (~42 ppm).[1] This is the primary confirmation of the bromide retention.

The Aromatic Core (Biosol vs. Thymol)

The distinction relies on the Ar-CH₃ shift.[1]

  • Biosol Core (Target): The methyl group is at position 3, flanked by the ether at 4 and a proton at 2.[1] It is relatively unhindered.[1] Shift: ~19.2 ppm .[1]

  • Thymol Core (Isomer): The methyl is at position 5, but the isopropyl is at 2 (ortho to the ether).[1] The steric compression and electronic environment of the Thymol system typically shift the methyl slightly downfield to >21 ppm .[1]

References

  • SDBS (Spectral Database for Organic Compounds) . "13C NMR data for 4-isopropyl-3-methylphenol (Biosol)." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem Compound Summary . "4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene." National Center for Biotechnology Information. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent additivity rules for O-alkylated phenols).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

Sources

Validation

A Comparative Guide to the Chromatographic Analysis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, a key intermediate in various...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, a key intermediate in various synthetic pathways. As direct, published methods for this specific analyte are scarce, this document outlines robust, scientifically-grounded strategies for method development. The protocols described herein are designed to be self-validating, providing researchers with a comprehensive framework for achieving accurate and reproducible retention times.

Introduction to the Analyte

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is an alkyl aryl ether with a moderately nonpolar character. Its structure, featuring a substituted benzene ring, makes it amenable to both GC (due to expected volatility) and Reverse-Phase HPLC (RP-HPLC) with UV detection. The choice between these techniques depends on the analytical objective, sample matrix, and required sensitivity. This guide explores the foundational principles and practical considerations for developing separation methods using both platforms.

Part 1: Gas Chromatography (GC) Method Development

Gas chromatography is an excellent choice for analyzing volatile and thermally stable compounds like the target analyte. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Causality Behind Experimental Choices

The primary challenge in GC method development is selecting the right column and temperature program to achieve separation from potential impurities, such as starting materials (e.g., 2-methyl-1-(propan-2-yl)phenol) or by-products.

  • Column Selection : A low-to-mid polarity column is the logical starting point. A 5% Phenyl Polydimethylsiloxane phase (e.g., DB-5ms, ZB-5) is a versatile, industry-standard column that separates compounds largely based on their boiling points and is robust enough for general method development.[1] For comparison, a mid-polarity column with a higher phenyl content (e.g., DB-17ms, 50% Phenyl) can offer alternative selectivity, particularly if impurities have similar boiling points but different polarities.

  • Temperature Program : A temperature gradient is crucial for ensuring that analytes of varying volatilities elute as sharp, symmetrical peaks.[1][2] Starting at a low temperature ensures good trapping of volatile components at the head of the column, while a steady ramp to a high temperature ensures the timely elution of less volatile compounds.[1]

  • Detector : A Flame Ionization Detector (FID) is a universal and robust choice for organic molecules, providing excellent sensitivity.[3] For unambiguous peak identification, a Mass Spectrometer (MS) is the preferred detector.[4]

Experimental Protocol: GC-FID/MS
  • Sample Preparation : Dissolve a precise amount of the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of approximately 100 µg/mL.

  • GC System & Conditions :

    • Injector : Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas : Helium or Hydrogen, constant flow rate of 1.0 mL/min.

    • Oven Program :

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector (FID) : 300°C.

Comparative Data: Column Performance

To illustrate the impact of stationary phase selection, the following table presents hypothetical, yet scientifically plausible, retention time data for the target analyte and a potential impurity on two different columns.

CompoundBoiling Point (Estimated)Retention Time on DB-5ms (min)Retention Time on DB-17ms (min)
Analyte: 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene~280-300°C15.216.5
Impurity: 2-methyl-1-(propan-2-yl)phenol~220°C11.812.5

Note: Data is illustrative. Actual retention times will vary based on the specific instrument and conditions.

The longer retention time on the more polar DB-17ms column is expected due to increased interaction between the analyte's polar ether and bromo groups and the stationary phase.

GC Method Development Workflow

Caption: Workflow for RP-HPLC analysis of the target analyte.

Part 3: Comparative Summary and Recommendations

FeatureGas Chromatography (GC)Reverse-Phase HPLC (RP-HPLC)
Principle Partitioning between gas mobile phase and liquid stationary phase.Partitioning between liquid mobile phase and solid stationary phase.
Analytes Volatile and thermally stable compounds.Soluble compounds, wide range of polarities.
Typical Column DB-5ms (nonpolar), DB-17ms (mid-polar).C18, C8 (nonpolar).
Pros High resolution, speed, ideal for MS coupling.Versatile, non-destructive, good for non-volatile impurities.
Cons Requires analyte to be thermally stable.Lower resolution than capillary GC, higher solvent consumption.
Recommendation Preferred method for purity assays and identification due to high efficiency and MS compatibility.Excellent alternative for quantifying non-volatile impurities or when thermal degradation is a concern.
Conclusion

For the routine analysis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended primary technique. It offers superior resolving power and provides structural confirmation, which is invaluable for identifying unknown impurities. The GC method development should begin with a standard 5% phenyl-methylpolysiloxane column and a comprehensive temperature gradient.

Reverse-Phase HPLC serves as a robust secondary and complementary technique. It is particularly useful for analyzing potential non-volatile starting materials or degradation products that would not be amenable to GC analysis. A C18 column with a water/acetonitrile gradient provides a reliable starting point for HPLC method development.

By leveraging both techniques, researchers can build a comprehensive analytical profile of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene, ensuring the purity and quality of this important chemical intermediate.

References

  • López-García, I., Viñas, P., & Hernández-Córdoba, M. (2007). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Journal of Liquid Chromatography & Related Technologies, 30(3), 395-410. [Link]

  • Verma, K. K., & Sanghi, S. K. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]

  • Scot-Smith, P. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

  • ResearchGate. (n.d.). HPLC-UV-EC determination of brominated organic compounds in water. [Link]

  • Axion Labs. (2021, July 29). How to develop a method for GC - top 3 tips [Video]. YouTube. [Link]

  • Separation Science. (n.d.). Expert Answers: GC Method Development. [Link]

  • Universidad Autónoma de Madrid. (n.d.). HPLC-UV-EC determination of brominated organic compounds in water. [Link]

  • SCION Instruments. (n.d.). GC Method Development. [Link]

  • Bhardwaj, S. K., Dwivedi, K., & Agarwal, D. D. (2016). A Review: GC Method Development and validation. International Journal of Analytical and Bioanalytical Chemistry, 6(1), 1-7. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Rosario-Ortiz, F. L., Snyder, S., & Suffet, I. H. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 41(13), 4725-4731. [Link]

  • Hawach. (2023, October 23). Chromatographic Mode of an R-P HPLC Column. [Link]

  • SGE Analytical Science. (n.d.). GC Method Development. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene exposure: An overview of monitoring methods and their findings. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples. [Link]

  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

The following Operational Safety & Handling Guide is structured for researchers and drug development professionals handling 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene . This guide prioritizes functional group-base...

Author: BenchChem Technical Support Team. Date: February 2026

The following Operational Safety & Handling Guide is structured for researchers and drug development professionals handling 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene .

This guide prioritizes functional group-based risk assessment (Structure-Activity Relationship) given the specialized nature of this intermediate, treating it with the high caution reserved for primary alkylating agents .

[1]

Synonyms: Biosol 2-bromoethyl ether; 2-Bromoethyl 4-isopropyl-3-methylphenyl ether. Chemical Class: Alkyl Bromide / Aromatic Ether. Primary Hazard: Alkylating Agent (Direct DNA/Protein interaction potential).

Risk Assessment & Hazard Identification

Core Directive: As a primary alkyl bromide (


), this compound is an electrophile capable of alkylating biological nucleophiles. It must be handled as a potential mutagen  and sensitizer , regardless of specific toxicological data availability.
Hazard Summary (GHS Classification Derived)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat. 2H315: Causes skin irritation.Lipophilic isopropyl group facilitates dermal absorption; alkyl bromide reacts with skin proteins.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.Direct lachrymatory effect of bromo-ethers.
STOT - SE Cat. 3H335: May cause respiratory irritation.Inhalation of vapors/aerosols irritates mucous membranes.
Sensitization Cat. 1 (Suspected)H317: May cause an allergic skin reaction.Haptenization of skin proteins via alkylation.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves may offer insufficient protection against halogenated alkylating agents due to permeation. A "Double-Barrier" protocol is mandatory.

PPE ComponentSpecificationOperational Logic
Hand Protection (Inner) Nitrile (4 mil) Acts as a second skin; provides tactile sensitivity.
Hand Protection (Outer) Nitrile (Minimum 5-8 mil) or Laminate Critical: Alkyl bromides can permeate thin nitrile. Change outer gloves every 30 mins or immediately upon splash.
Respiratory Fume Hood (Face Velocity > 100 fpm) Mandatory. Do not handle on open bench. If hood is unavailable, use a Full-Face Respirator with OV/AG cartridges.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the potential for lachrymatory vapors and splashes.
Body Protection Lab Coat + Tyvek Sleeves Protects forearms from micro-splatter during weighing/transfer.

Operational Protocols: Safe Handling Cycle

A. Storage & Stability[1]
  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Ethers can form peroxides; alkyl bromides can hydrolyze to corrosive HBr upon exposure to atmospheric moisture.

  • Segregation: Keep away from strong nucleophiles (amines, thiols) and strong bases to prevent uncontrolled exothermic alkylation.

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Place a disposable absorbent mat in the fume hood. Pre-weigh the receiving flask with solvent (e.g., DMF, Acetonitrile) to minimize the time the neat chemical is exposed.

  • Transfer: Use a glass pipette or syringe. Avoid plastic syringes if possible, or use polypropylene (PP) specifically compatible with halogenated solvents.

    • Note: Do not use polystyrene; bromo-ethers can solvate certain plastics.

  • Containment: Cap the receiving flask immediately. Wipe the threads of the stock bottle with a dry tissue before recapping to prevent seizing due to hydrolysis products.

C. Reaction Setup
  • Venting: Ensure the reaction vessel is vented through a soda-lime trap or scrubber if heating is involved, to capture any evolved HBr.

  • Quench Plan: Have a "Quench Solution" prepared before starting (See Section 4).

Spill Management & Decontamination

The "Nucleophilic Scavenger" Strategy: Do not just absorb; chemically neutralize the alkylating potential.

Immediate Spill Response[1]
  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Ensure double gloves and respiratory protection.

  • Neutralize: Apply 10% Sodium Thiosulfate or 5% Ethanolamine solution to the spill.

    • Chemistry: Thiosulfate (

      
      ) is a soft nucleophile that rapidly reacts with the alkyl bromide to form a non-toxic Bunte salt, destroying the alkylating capability.
      
  • Absorb: After 5–10 minutes of contact time, absorb with vermiculite or sand.

  • Clean: Wash the surface with soap and water.

Waste Disposal

Classification: Halogenated Organic Waste .

  • Do NOT mix with acidic waste streams (risk of HBr evolution).

  • Do NOT mix with strong oxidizers.

  • Labeling: Clearly tag as "Contains Alkyl Bromide – Potential Sensitizer."

Visual Workflow: Safe Handling Logic

SafetyProtocol Start Start: Handling 4-(2-Bromoethoxy)-... (Alkylating Agent) Assessment Risk Assessment: Check Ventilation & Quench Solution Start->Assessment PPE Don PPE: Double Nitrile Gloves + Goggles Tyvek Sleeves Assessment->PPE Handling Handling (In Fume Hood): Weigh into Solvent immediately PPE->Handling SpillDecision Spill Event? Handling->SpillDecision SpillAction ACTION: Evacuate Area SpillDecision->SpillAction YES Process Reaction/Synthesis SpillDecision->Process NO Neutralize Apply 10% Sodium Thiosulfate (Convert to Bunte Salt) SpillAction->Neutralize Cleanup Absorb & Dispose as Halogenated Waste Neutralize->Cleanup Waste Disposal: Halogenated Organic Stream Cleanup->Waste Process->Waste

Figure 1: Decision tree for safe handling and spill response, emphasizing chemical neutralization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem Compound Summary. (n.d.). General Safety for Alkyl Bromides & Ethers. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.

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